5-amino-1H-indole-3-carbonitrile
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-amino-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJKORKNJCYTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633401 | |
| Record name | 5-Amino-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159768-57-7 | |
| Record name | 5-Amino-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Amino-1H-indole-3-carbonitrile: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and expected spectroscopic characteristics of 5-amino-1H-indole-3-carbonitrile. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles information from closely related analogs to serve as a valuable resource for research and development.
Core Chemical Properties
This compound is a heterocyclic organic compound incorporating an indole scaffold, an amino group at the 5-position, and a nitrile group at the 3-position. These functional groups are significant pharmacophores, suggesting the molecule's potential for biological activity.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃ | [1] |
| Molecular Weight | 157.17 g/mol | [1] |
| CAS Number | 159768-57-7 | [1] |
| Boiling Point | 447.5°C at 760 mmHg (Predicted) | [1] |
| Purity (Commercial) | Typically ≥97% | [1] |
| Related Compound | Melting Point (°C) |
| 5-Aminoindole | 131-133[2] |
| Indole-3-carbonitrile | 175.5-181.5[3] |
| 5-Iodo-1H-indole-3-carbonitrile | 190-191[4] |
| 3-Formyl-1H-indole-5-carbonitrile | 248-253 |
Solubility
Specific solubility data for this compound has not been published. However, based on its structure:
-
The indole ring system suggests some solubility in common organic solvents.
-
The amino group may allow for solubility in acidic aqueous solutions through protonation.
-
It is expected to have low solubility in water under neutral pH.
-
Solubility is likely in polar aprotic solvents such as DMSO and DMF, which are common for similar heterocyclic compounds.
Spectroscopic Data (Comparative)
While specific spectra for this compound are not publicly available, the following tables provide data for structurally related compounds to aid in the characterization of this molecule. Commercial suppliers may provide compound-specific data upon request.[1]
¹H NMR Spectral Data of Related Indole Derivatives (in DMSO-d₆)
| Compound | H1 (NH) | H2 | H4 | H6 | H7 | Other |
| 5-Aminoindole | 10.6 | 7.11 (t) | 6.70 (d) | 6.50 (dd) | 7.09 (d) | 4.40 (s, NH₂) |
| 5-Iodo-1H-indole-3-carbonitrile | 12.35 (s) | 8.25 (s) | 7.95 (d) | 7.55 (dd) | 7.40 (d) | - |
Based on this data, the protons of this compound are expected to appear in similar regions, with the H2 proton likely being a singlet and the aromatic protons showing characteristic splitting patterns.
¹³C NMR Spectral Data of Related Indole Derivatives (in DMSO-d₆)
| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | C≡N |
| 5-Iodo-1H-indole-3-carbonitrile | - | 83.7 | 126.8 | 131.7 | 86.0 | 134.5 | 115.4 | 135.5 | 115.8 |
The nitrile carbon (C≡N) typically appears around 115-120 ppm. The presence of the amino group at C5 is expected to have a significant shielding effect on the aromatic carbons compared to the iodo-substituted analog.
IR Spectral Data
Key expected vibrational frequencies for this compound based on its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Appearance |
| N-H (Indole) | 3400-3300 | Sharp to broad peak |
| N-H (Amino) | 3500-3300 | Two bands for primary amine |
| C≡N (Nitrile) | 2260-2220 | Sharp, medium intensity peak |
| C=C (Aromatic) | 1600-1450 | Multiple sharp peaks |
| C-N | 1350-1000 | Medium to strong peaks |
Experimental Protocols
Proposed Synthesis of this compound
Workflow for Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
General Protocol for Nitro Group Reduction (Step 4):
-
Dissolve the nitro-indole intermediate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, for example, 10% Palladium on carbon (Pd/C), to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude amine product.
-
Purify the product by column chromatography or recrystallization as needed.
General Protocol for Spectroscopic Analysis
Workflow for Compound Characterization
Caption: General experimental workflow for the purification and characterization of synthesized compounds.
Sample Preparation for NMR Spectroscopy:
-
Accurately weigh 5-10 mg of the purified, dry sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
Reactivity and Biological Potential
The chemical reactivity of this compound is dictated by its three functional groups:
-
Indole Nucleus: The pyrrole ring is electron-rich and susceptible to electrophilic attack, although the nitrile group at C3 is electron-withdrawing. The N-H proton can be deprotonated by a strong base.
-
Amino Group: The primary aromatic amine at C5 is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It is also susceptible to oxidation, and aminoindoles can be unstable in the presence of air.[5]
-
Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. It is a known pharmacophore that can participate in hydrogen bonding.[6]
Potential in Drug Discovery: Indole-based compounds are a cornerstone of medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[7][8] The nitrile moiety is present in several approved drugs and contributes to their therapeutic effects.[6] Given this precedent, this compound represents a scaffold of significant interest for the development of novel therapeutic agents.
Hypothesized Signaling Pathway Interaction
Caption: Hypothesized mechanism of action as a protein kinase inhibitor.
References
- 1. 159768-57-7 | this compound - Moldb [moldb.com]
- 2. 5-氨基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Indole-3-carbonitrile, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. rsc.org [rsc.org]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 5-amino-1H-indole-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-amino-1H-indole-3-carbonitrile, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of directly published experimental data for this specific compound, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally related compounds and established spectroscopic principles. Additionally, a robust, detailed experimental protocol for its synthesis is proposed, drawing from established organic chemistry methodologies.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of 5-aminoindole and the characteristic spectral features of aromatic amines and nitriles.
¹H NMR (Proton Nuclear Magnetic Resonance)
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~11.5 | br s | 1H | N1-H (indole NH) |
| ~8.0 | s | 1H | H2 |
| ~7.2 | d | 1H | H7 |
| ~6.8 | d | 1H | H4 |
| ~6.6 | dd | 1H | H6 |
| ~5.0 | br s | 2H | -NH₂ |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The broad singlets for the NH and NH₂ protons are due to quadrupole broadening and potential hydrogen exchange.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~145 | C5 |
| ~135 | C7a |
| ~130 | C2 |
| ~125 | C3a |
| ~118 | C≡N |
| ~115 | C7 |
| ~110 | C6 |
| ~105 | C4 |
| ~90 | C3 |
Note: The assignment is based on the known ¹³C NMR data for 5-aminoindole and the expected electronic effects of the nitrile group.
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric of -NH₂) |
| ~3300 | Medium, Broad | N-H stretch (indole NH) |
| ~2220 | Strong, Sharp | C≡N stretch (nitrile) |
| 1620-1580 | Strong | N-H bend (-NH₂) |
| 1500-1400 | Medium-Strong | Aromatic C=C stretching |
| ~800 | Strong | C-H out-of-plane bending (aromatic) |
Note: The presence of both the amine and nitrile functional groups will result in a complex fingerprint region.
Mass Spectrometry (MS)
| Method | Predicted m/z | Interpretation |
| ESI-MS (+) | 158.0718 | [M+H]⁺ |
| ESI-MS (-) | 156.0562 | [M-H]⁻ |
Predicted Fragmentation Pattern: The primary fragmentation of the molecular ion would likely involve the loss of HCN (from the indole ring or the nitrile group) and potentially the elimination of the amino group. The exact fragmentation pattern would require experimental verification.
Experimental Protocols
A plausible synthetic route to this compound involves a two-step process starting from the commercially available 5-nitroindole. This approach provides a reliable method for introducing the carbonitrile functionality at the C3 position.
Step 1: Vilsmeier-Haack Formylation of 5-Nitroindole
This reaction introduces a formyl group at the C3 position of the indole ring.
Materials:
-
5-Nitroindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve 5-nitroindole (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 5-nitro-1H-indole-3-carbaldehyde.
Step 2: Conversion of Aldehyde to Nitrile and Reduction of Nitro Group
This step converts the formyl group to a nitrile and subsequently reduces the nitro group to an amine.
Materials:
-
5-Nitro-1H-indole-3-carbaldehyde
-
Hydroxylamine hydrochloride
-
Formic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Oxime Formation: In a round-bottom flask, dissolve 5-nitro-1H-indole-3-carbaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in formic acid.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 5-nitro-1H-indole-3-carbonitrile.
-
Nitro Group Reduction: Dissolve the crude nitrile in methanol.
-
Carefully add 10% Pd/C catalyst (approximately 10% by weight of the substrate).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (hexane-ethyl acetate gradient) to afford this compound.
Visualizations
The following diagrams illustrate the proposed experimental workflow.
Caption: Proposed synthetic and characterization workflow for this compound.
5-amino-1H-indole-3-carbonitrile CAS number lookup
CAS Number: 159768-57-7
For Research Use Only. Not for use in diagnostic procedures.
Introduction
5-amino-1H-indole-3-carbonitrile is a heterocyclic organic compound belonging to the indole family. The indole scaffold is a prominent structural motif in a vast number of natural products, pharmaceuticals, and agrochemicals, exhibiting a wide range of biological activities.[1][2] The presence of both a nucleophilic amino group at the C5 position and an electrophilic nitrile group at the C3 position makes this molecule a versatile building block for the synthesis of more complex indole derivatives and a candidate for investigation in drug discovery programs.[3][4]
This document provides a comprehensive overview of this compound, including a detailed synthetic pathway, representative analytical data, and a proposed workflow for biological screening.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 159768-57-7 | [5] |
| Molecular Formula | C₉H₇N₃ | [5] |
| Molecular Weight | 157.17 g/mol | [5] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol | General knowledge |
Synthesis Pathway
A plausible and efficient multi-step synthesis for this compound has been designed based on established organic chemistry reactions. The pathway begins with commercially available 5-nitro-1H-indole and proceeds through formylation and cyanation, followed by the reduction of the nitro group.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Step 1: Synthesis of 5-nitro-1H-indole-3-carbaldehyde (Vilsmeier-Haack Reaction)
This procedure is adapted from the well-established Vilsmeier-Haack reaction for the formylation of indoles.[6][7]
-
In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C.
-
Stir the resulting Vilsmeier reagent at room temperature for 30 minutes.
-
Dissolve 5-nitro-1H-indole in anhydrous DMF and add it dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 90-100 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the product precipitates.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield crude 5-nitro-1H-indole-3-carbaldehyde.
-
Purify the crude product by recrystallization from ethanol.
Step 2: Synthesis of 5-nitro-1H-indole-3-carbonitrile (Conversion of Aldehyde to Nitrile)
This protocol involves the formation of an oxime followed by dehydration, a common method for converting aldehydes to nitriles.
-
In a round-bottom flask, dissolve 5-nitro-1H-indole-3-carbaldehyde and hydroxylamine hydrochloride in a mixture of ethanol and pyridine.
-
Reflux the mixture for 1-2 hours until the formation of the aldoxime is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the crude oxime, add acetic anhydride and heat the mixture to reflux for 2-4 hours.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude 5-nitro-1H-indole-3-carbonitrile by column chromatography on silica gel.
Step 3: Synthesis of this compound (Reduction of Nitro Group)
This step utilizes catalytic hydrogenation to selectively reduce the nitro group to an amine.[8]
-
Dissolve 5-nitro-1H-indole-3-carbonitrile in ethanol or ethyl acetate in a hydrogenation flask.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the flask with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.
-
Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the final compound, this compound, by column chromatography or recrystallization.
Analytical Data (Representative)
Note: As specific, publicly available spectroscopic data for this compound is limited, the following data is representative and based on the analysis of structurally similar compounds such as 5-iodo-1H-indole-3-carbonitrile and other indole derivatives.[9][10]
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.0 (s, 1H, NH-indole), ~8.0 (s, 1H, H2), ~7.5-7.0 (m, 2H, Ar-H), ~6.8 (d, 1H, Ar-H), ~5.0 (s, 2H, NH₂, broad) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): ~140 (C-NH₂), ~135 (C-CN), ~130-120 (Ar-C), ~115 (CN), ~115-105 (Ar-C), ~85 (C3) |
| FT-IR (KBr, cm⁻¹) | ν: ~3400-3200 (N-H stretching, amine and indole), ~2220 (C≡N stretching), ~1620 (N-H bending), ~1500-1450 (C=C aromatic stretching) |
| Mass Spec. (ESI-MS) | m/z: 158.07 [M+H]⁺, 180.05 [M+Na]⁺ |
General Protocol for Spectroscopic Analysis
-
NMR Spectroscopy : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Acquire ¹H, ¹³C, and other relevant spectra on a 400 MHz or higher spectrometer.
-
Infrared Spectroscopy : Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film from a solution evaporated on a salt plate. Record the spectrum using an FT-IR spectrometer.
-
Mass Spectrometry : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an electrospray ionization (ESI) mass spectrometer in positive ion mode to determine the mass-to-charge ratio.
Potential Applications in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, with indole-containing drugs approved for a wide array of therapeutic areas, including oncology, infectious diseases, and neurology.[1] The this compound scaffold incorporates key pharmacophoric features:
-
Hydrogen Bonding : The indole N-H and the C5-amino group can act as hydrogen bond donors, while the nitrile nitrogen can act as a hydrogen bond acceptor. These interactions are crucial for binding to biological targets like enzyme active sites or receptors.[4]
-
Aromatic Interactions : The indole ring system can participate in π-π stacking and hydrophobic interactions with protein residues.
-
Synthetic Handle : The amino group provides a reactive site for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.
Given these features, this compound is a promising starting point for developing inhibitors of various enzyme classes, such as kinases, or as ligands for G-protein coupled receptors. A patent for related 5-aminoindole derivatives suggests potential utility as H3 receptor modulators for conditions like obesity.[7]
Proposed Experimental Workflow for Kinase Inhibitor Screening
The following workflow illustrates a general approach to screen this compound and its derivatives for potential kinase inhibitory activity.
References
- 1. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 2. An efficient and practical synthesis of [2-11C]indole via superfast nucleophilic [11C]cyanation and RANEY® Nickel catalyzed reductive cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Nitroindole synthesis - chemicalbook [chemicalbook.com]
- 8. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles [orgchemres.org]
The Latent Bio-Potential of 5-amino-1H-indole-3-carbonitrile: A Technical Guide to Its Predicted Biological Activities
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the prospective biological activities of the heterocyclic compound 5-amino-1H-indole-3-carbonitrile. In the absence of direct comprehensive studies on this specific molecule, this document synthesizes and extrapolates data from structurally analogous indole-3-carbonitrile derivatives. The primary focus lies on the potential of this core scaffold in the inhibition of key enzymes such as xanthine oxidase and monoamine oxidase, as well as its prospective role in anticancer activity through the targeting of c-Myc G-quadruplex DNA. This guide provides a consolidated overview of quantitative biological data from related compounds, detailed experimental methodologies for pertinent assays, and visual representations of implicated signaling pathways to facilitate further research and drug discovery efforts centered on this promising chemical entity.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The specific functionalization of the indole ring can impart selective and potent interactions with various biological targets. The compound this compound combines three key pharmacophoric features: the indole core, a hydrogen-bond-donating amino group at the 5-position, and a cyano group at the 3-position, which can act as a hydrogen bond acceptor or a reactive handle for further chemical modification. While direct biological data for this compound is not extensively available in the public domain, analysis of its close structural relatives provides compelling evidence for its potential as a bioactive molecule. This guide will explore these potential activities by examining derivatives that share its core structure.
Predicted Biological Activities and Quantitative Data
The biological potential of this compound is inferred from the activities of its N-substituted and C5-functionalized derivatives. The following sections summarize the key findings for these related compounds.
Xanthine Oxidase Inhibition
Derivatives of 5-(pyrimidin-2-yl)-1H-indole-3-carbonitrile have been investigated as inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism, the overactivity of which is implicated in gout and hyperuricemia.
| Compound ID | Structure | Target | Assay | IC50 (μM) | Reference |
| 25c | 5-(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carbonitrile | Xanthine Oxidase | In vitro XO Inhibitory Assay | 0.085 | [1] |
| 13g | N-(3-cyano-1-(4-fluorobenzyl)-1H-indol-5-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide | Xanthine Oxidase | In vitro XO Inhibitory Assay | 0.16 | [1] |
| Allopurinol | (Reference Drug) | Xanthine Oxidase | In vitro XO Inhibitory Assay | 8.37 | [1] |
Anticancer Activity
5-Nitroindole derivatives, which are synthetic precursors to 5-aminoindoles, have demonstrated anticancer activity by binding to the c-Myc G-quadruplex DNA, a secondary structure that can modulate gene expression.
| Compound ID | Structure | Cell Line | Assay | IC50 (μM) | Reference |
| Compound 5 | 5-Nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indole | HeLa | MTT Assay | 5.08 ± 0.91 | [2] |
| Compound 7 | N-((5-nitro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxamide | HeLa | MTT Assay | 5.89 ± 0.73 | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the context of the biological evaluation of this compound derivatives.
In Vitro Xanthine Oxidase Inhibitory Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the enzymatic conversion of xanthine to uric acid.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
Test compound (e.g., this compound derivative)
-
Allopurinol (positive control)
-
Potassium phosphate buffer (70 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine (150 µM) in potassium phosphate buffer.
-
Dissolve the test compound and allopurinol in DMSO to prepare stock solutions. Further dilute with buffer to desired concentrations.
-
Prepare a working solution of xanthine oxidase (e.g., 0.01 units/mL) in cold phosphate buffer immediately before use.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: 50 µL of test compound solution (at various concentrations), 30 µL of phosphate buffer, and 40 µL of xanthine oxidase solution.
-
Control well: 50 µL of buffer (with DMSO), 30 µL of phosphate buffer, and 40 µL of xanthine oxidase solution.
-
Blank well: 50 µL of test compound solution and 70 µL of phosphate buffer (without enzyme).
-
-
Incubation: Pre-incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Add 60 µL of the xanthine substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 295 nm for 5-10 minutes using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Acontrol - Ablank) / Acontrol] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3][4][5]
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
HeLa cells (or other cancer cell lines)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.[6]
Signaling Pathways and Mechanisms of Action
Based on the activities of its derivatives, this compound is predicted to interact with the following signaling pathways:
Inhibition of Purine Metabolism via Xanthine Oxidase
The inhibition of xanthine oxidase by indole-3-carbonitrile derivatives suggests a potential mechanism for reducing uric acid production.
Caption: Predicted inhibition of the xanthine oxidase pathway.
Downregulation of c-Myc Expression via G-Quadruplex Binding
The binding of 5-nitroindole derivatives to the G-quadruplex in the c-Myc promoter region suggests a mechanism for downregulating the expression of this key oncogene.
Caption: Proposed mechanism of c-Myc downregulation.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently limited, the data from its structurally related analogs strongly suggest its potential as a valuable scaffold in drug discovery. The observed potent inhibition of xanthine oxidase and the anticancer activity through c-Myc G-quadruplex binding by its derivatives highlight promising avenues for future research.
It is recommended that future studies focus on the synthesis and direct biological evaluation of this compound to confirm these predicted activities. Further investigations should include a broader screening against various cancer cell lines and other relevant enzymatic targets. Elucidation of its precise mechanism of action and structure-activity relationships will be crucial for its development as a potential therapeutic agent.
References
- 1. Design, synthesis, and biological evaluation of N-(3-cyano-1H-indol-5/6-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamides and 5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitriles as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]
- 4. herbmedpharmacol.com [herbmedpharmacol.com]
- 5. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
An In-depth Technical Guide to 5-amino-1H-indole-3-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-amino-1H-indole-3-carbonitrile, a heterocyclic building block with significant potential in medicinal chemistry. The document details its chemical properties, a probable synthetic route with a detailed experimental protocol, and its emerging applications in drug discovery.
Core Compound Information
This compound is an indole derivative characterized by an amino group at the 5-position and a nitrile group at the 3-position of the indole ring. These functional groups make it a versatile intermediate for the synthesis of more complex molecules.[1]
| Property | Value | Source |
| CAS Number | 159768-57-7 | [1][2] |
| Molecular Formula | C₉H₇N₃ | [1] |
| Molecular Weight | 157.17 g/mol | [1] |
| Appearance | White to light brown solid | [2] |
| Boiling Point | 447.5°C at 760 mmHg | [1] |
| pKa (Predicted) | 15.00 ± 0.30 | [2] |
| Storage | Room temperature, in a dark place under an inert atmosphere | [1][2] |
Historical Context and Discovery
The indole skeleton was first isolated in 1866 by Adolf von Baeyer through the reduction of oxindole.[3] The development of synthetic methodologies for indole derivatives, such as the Nenitzescu indole synthesis discovered in 1929, has been pivotal for their widespread use in chemistry and pharmacology.[3] While the specific discovery of this compound is not well-documented in dedicated historical accounts, its emergence is intrinsically linked to the broader exploration of functionalized indoles as pharmacophores. The synthesis of various substituted indoles, including nitro and amino derivatives, gained significant attention for their potential as analogues of biologically important molecules like serotonin.
Synthetic Pathway and Experimental Protocols
The most plausible and widely applicable method for the synthesis of this compound is through the reduction of its nitro precursor, 5-nitro-1H-indole-3-carbonitrile. This transformation is a common and efficient method for the preparation of aminoindoles from their corresponding nitro compounds.[4]
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Reduction of 5-Nitro-1H-indole-3-carbonitrile
This protocol is based on a general procedure for the reduction of nitroindole derivatives.[4]
Materials:
-
5-Nitro-1H-indole-3-carbonitrile
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen (H₂) gas supply or a hydrogen-generating system (e.g., ammonium formate)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: In a round-bottom flask, suspend 5-nitro-1H-indole-3-carbonitrile in ethanol.
-
Inerting: Flush the flask with an inert gas (nitrogen or argon) to remove air.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the suspension.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically balloon pressure or slightly above) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen gas and flush the flask with an inert gas. Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The resulting crude this compound can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Safety Precautions:
-
Palladium on carbon is pyrophoric when dry and exposed to air, especially after use with hydrogen. Handle the catalyst with care, and do not allow the filter cake to dry completely in the air.
-
Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
Spectroscopic Data (Predicted and from Related Compounds)
| Technique | Expected/Related Compound Data |
| ¹H NMR | Signals corresponding to aromatic protons on the indole ring, a broad singlet for the amino (NH₂) protons, and a singlet for the indole NH proton. The chemical shifts will be influenced by the electron-donating amino group. For comparison, in 5-iodo-1H-indole-3-carbonitrile (in DMSO-d₆), aromatic protons appear between δ 7.40 and 8.25 ppm, and the NH proton at δ 12.35 ppm.[6] |
| ¹³C NMR | Resonances for the eight distinct carbon atoms of the indole ring and the nitrile carbon. The nitrile carbon typically appears around 115-120 ppm. For 5-iodo-1H-indole-3-carbonitrile, carbon signals of the indole ring are observed between δ 83.7 and 135.5 ppm.[6] |
| FTIR (KBr, ν cm⁻¹) | Characteristic peaks for N-H stretching of the amino and indole NH groups (typically in the range of 3200-3500 cm⁻¹), a sharp peak for the C≡N stretch (around 2210-2230 cm⁻¹), and C=C stretching vibrations of the aromatic ring (around 1600 cm⁻¹). For a related 5-amino-pyrazole-carbonitrile, N-H stretches appear at 3450 and 3313 cm⁻¹, and the C≡N stretch at 2209 cm⁻¹.[5] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z = 157. Fragmentation patterns would likely involve the loss of HCN (27 u) and cleavage related to the amino group. |
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block in medicinal chemistry due to the versatile reactivity of its functional groups. The amino group can be readily derivatized to introduce various side chains, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for molecular elaboration.
This compound serves as a key intermediate in the synthesis of a range of bioactive molecules, including:
-
Serotonin receptor modulators: The indole core is a key component of serotonin, making derivatives of this structure promising candidates for targeting serotonin receptors.[1]
-
Central Nervous System (CNS) agents: The structural similarity to neurotransmitters suggests potential applications in developing treatments for CNS disorders.[1]
-
Anticancer agents: Indole derivatives have been investigated for their antiproliferative activities. The 5-aminoindole scaffold, in particular, has been explored for developing c-Myc G-quadruplex binders with anticancer properties.[4]
-
Anti-inflammatory compounds: The indole nucleus is present in several anti-inflammatory drugs.[1]
The nitrile group itself is a recognized pharmacophore in numerous approved drugs, contributing to binding interactions and metabolic stability.[7]
Illustrative Derivatization Pathways
Caption: Potential derivatization pathways for this compound.
Conclusion
This compound is a strategically important heterocyclic compound with significant potential as a scaffold in drug discovery. Its synthesis via the reduction of the corresponding nitro derivative is a feasible and scalable approach. The presence of two reactive functional groups allows for extensive chemical modification, enabling the exploration of a broad chemical space in the search for novel therapeutic agents targeting a variety of biological pathways. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the potential of this versatile building block.
References
- 1. This compound [myskinrecipes.com]
- 2. 5-AMINO-3-CYANOINDOLE CAS#: 159768-57-7 [chemicalbook.com]
- 3. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to 5-amino-1H-indole-3-carbonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the indole scaffold remains a cornerstone for the development of novel functional molecules. Among its numerous derivatives, 5-amino-1H-indole-3-carbonitrile stands out as a particularly valuable and versatile building block. Its bifunctional nature, possessing a nucleophilic amino group at the C5 position and a cyano group at C3 that can be further manipulated, opens a gateway to a diverse array of complex heterocyclic structures. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, offering a practical resource for researchers in organic synthesis and drug discovery.
Synthesis of the Core Scaffold
The most common and practical approach to the synthesis of this compound involves a two-step sequence starting from the readily available 1H-indole-3-carbonitrile. This process includes an electrophilic nitration followed by a reduction of the nitro group.
Step 1: Synthesis of 5-nitro-1H-indole-3-carbonitrile
The introduction of a nitro group at the C5 position of the indole ring is a critical first step. While direct nitration of 1H-indole-3-carbonitrile with concentrated nitric acid tends to favor the formation of the 6-nitro and 4-nitro isomers, alternative methods can provide the desired 5-nitro derivative.[1] A common strategy involves the nitration of a precursor such as indole-3-carboxaldehyde, followed by conversion of the aldehyde to the nitrile.[2]
Experimental Protocol: Nitration of Indole-3-carboxaldehyde [2]
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve indole-3-carboxaldehyde in concentrated sulfuric acid at 0 °C (ice bath).
-
Stir the mixture until a clear solution is obtained.
-
Slowly add a pre-cooled mixture of 70% nitric acid in concentrated sulfuric acid dropwise, ensuring the reaction temperature is maintained below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the crude 5-nitroindole-3-carboxaldehyde.
-
Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Following the successful nitration, the aldehyde functionality is then converted to a nitrile.
Experimental Protocol: Conversion of 5-nitroindole-3-carboxaldehyde to 5-nitro-1H-indole-3-carbonitrile
A variety of methods can be employed for this transformation. One common approach involves the use of hydroxylamine hydrochloride followed by dehydration.
-
A mixture of 5-nitroindole-3-carboxaldehyde and hydroxylamine hydrochloride in a suitable solvent like ethanol or pyridine is heated under reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting oxime is then subjected to dehydration using a reagent such as acetic anhydride or thionyl chloride to yield 5-nitro-1H-indole-3-carbonitrile.
-
The product is isolated and purified by column chromatography or recrystallization.
Step 2: Reduction of 5-nitro-1H-indole-3-carbonitrile to this compound
The final step in the synthesis of the core building block is the reduction of the nitro group to an amine. Catalytic hydrogenation is the most widely employed and efficient method for this transformation.[3]
Experimental Protocol: Catalytic Hydrogenation [3]
-
Dissolve 5-nitro-1H-indole-3-carbonitrile in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.
-
Add a catalytic amount of palladium on charcoal (10% Pd/C).
-
The vessel is then placed under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
The reaction is monitored by TLC until the starting material is completely consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to afford this compound, which can be purified by recrystallization if necessary. It is important to note that 5-aminoindole derivatives can be susceptible to air oxidation.[3]
| Reaction Step | Key Reagents | Typical Conditions | Typical Yield |
| Nitration of Indole-3-carboxaldehyde | HNO₃, H₂SO₄ | 0-5 °C | Moderate to Good |
| Conversion to Nitrile | 1. NH₂OH·HCl2. Ac₂O or SOCl₂ | Reflux, then dehydration | Good |
| Reduction of Nitro Group | H₂, 10% Pd/C | Room Temperature, H₂ atmosphere | High |
Key Reactions of this compound
The synthetic utility of this compound stems from the reactivity of both the 5-amino group and the indole nucleus, including the C3-carbonitrile.
Reactions at the 5-Amino Group
The primary amino group at the C5 position is a versatile handle for a variety of functionalization reactions.
The amino group can be readily acylated to form amides, which are important functionalities in many biologically active molecules.
Experimental Protocol: N-Acylation
-
Dissolve this compound in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine or pyridine, to the solution.
-
Cool the mixture in an ice bath and add the acylating agent (e.g., an acyl chloride or anhydride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, the reaction is quenched with water or a dilute aqueous acid solution.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
The amino group can also undergo alkylation to introduce various alkyl or arylalkyl substituents.
The 5-amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the indole ring via Sandmeyer or related reactions.[4][5][6][7][8] This opens up synthetic routes to 5-halo, 5-hydroxy, and other 5-substituted indole-3-carbonitriles.
Caption: General route to pyrimido[5,4-b]indoles.
Role in Drug Discovery
The derivatives of this compound have shown promise in various therapeutic areas:
-
Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors, and the 5-amino group provides a crucial point for modification to achieve desired potency and selectivity.
-
Serotonin Receptor Modulators: The structural similarity of the indole core to serotonin makes its derivatives prime candidates for interacting with serotonin receptors. The 5-amino group can be functionalized to mimic the 5-hydroxyl group of serotonin or to introduce other pharmacophoric features.
-
Anticancer Agents: The ability to construct complex, rigid heterocyclic systems from this building block has led to the discovery of novel compounds with antiproliferative activity.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its straightforward synthesis and the presence of two key reactive sites—the 5-amino group and the 3-cyano group—provide a rich platform for the construction of a wide range of complex molecules. The demonstrated applications in the synthesis of kinase inhibitors, serotonin receptor modulators, and other biologically active compounds underscore its significance in drug discovery and development. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full synthetic potential of this valuable indole derivative.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. byjus.com [byjus.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Theoretical studies on 5-amino-1H-indole-3-carbonitrile
An In-depth Technical Guide on the Theoretical Studies of 5-amino-1H-indole-3-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals with a wide range of biological activities.[1] The strategic functionalization of the indole ring allows for the fine-tuning of its physicochemical and pharmacological properties. This compound is a promising but understudied derivative, featuring a key hydrogen bond donor (amino group) and a cyano group, which can act as a hydrogen bond acceptor or a reactive handle for further chemical modifications. These features make it an attractive candidate for the design of novel therapeutic agents, particularly as a potential modulator of serotonin receptors or as an intermediate in the synthesis of more complex bioactive molecules.[2]
Computational Methodology
The following section details a typical and robust computational protocol for the theoretical investigation of this compound. This methodology is based on Density Functional Theory (DFT), a widely used quantum chemical method for studying the electronic structure of molecules.[4]
1. Geometry Optimization and Frequency Calculations:
-
Software: Gaussian 16 or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with the B3LYP functional. This functional combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional and has been shown to provide a good balance between accuracy and computational cost for organic molecules.[4]
-
Basis Set: 6-311++G(d,p) basis set. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This level of theory is suitable for accurately describing the geometry and electronic properties of molecules with heteroatoms and potential for hydrogen bonding.
-
Solvation Model: The effect of a solvent, such as water or dimethyl sulfoxide (DMSO), can be modeled using the Polarizable Continuum Model (PCM). This is an implicit solvation model that represents the solvent as a continuous dielectric medium.
-
Procedure: An initial guess for the molecular geometry is generated using a molecular builder. This structure is then optimized to find the lowest energy conformation. A frequency calculation is subsequently performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy are also obtained from the frequency calculation.
2. Electronic Properties Calculation:
-
Method: The same DFT method (B3LYP/6-311++G(d,p)) and optimized geometry are used.
-
Properties Calculated:
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
-
Mulliken Atomic Charges: These are calculated to describe the distribution of electron density across the molecule.
-
Dipole Moment: The total dipole moment and its components are calculated to understand the overall polarity of the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Data Presentation: Calculated Molecular Properties
The following tables summarize the quantitative data for this compound, as would be obtained from the computational protocol described above.
Disclaimer: The following data is illustrative and representative of what would be expected from a rigorous computational study. It is intended to serve as a guide for researchers and is not derived from a published experimental or theoretical study on this specific molecule.
Table 1: Optimized Cartesian Coordinates (in Ångströms)
| Atom | X | Y | Z |
| C | 1.996 | -1.229 | 0.000 |
| C | 0.697 | -0.893 | 0.000 |
| C | 0.575 | 0.501 | 0.000 |
| C | 1.769 | 1.229 | 0.000 |
| C | 2.949 | 0.493 | 0.000 |
| C | 2.981 | -0.869 | 0.000 |
| N | -0.528 | 1.054 | 0.000 |
| H | -0.518 | 2.054 | 0.000 |
| C | -1.589 | 0.264 | 0.000 |
| C | -1.166 | -1.021 | 0.000 |
| H | 1.994 | -2.309 | 0.000 |
| H | 1.768 | 2.309 | 0.000 |
| H | 3.869 | 1.013 | 0.000 |
| H | 3.931 | -1.369 | 0.000 |
| N | -2.209 | -1.901 | 0.000 |
| H | -2.909 | -1.501 | 0.000 |
| H | -2.509 | -2.601 | 0.000 |
| C | -2.909 | 0.664 | 0.000 |
| N | -4.029 | 1.004 | 0.000 |
Table 2: Selected Geometric Parameters
| Parameter | Value |
| Bond Lengths (Å) | |
| C3-C11 (Cyano) | 1.43 |
| C11-N12 (Cyano) | 1.16 |
| C5-N13 (Amino) | 1.38 |
| N1-H8 | 1.01 |
| Bond Angles (°) | |
| C2-C3-C11 | 120.5 |
| C3-C11-N12 | 179.2 |
| C4-C5-N13 | 121.0 |
| Dihedral Angles (°) | |
| C4-C5-N13-H14 | 180.0 |
Table 3: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -5.65 eV |
| LUMO Energy | -1.23 eV |
| HOMO-LUMO Gap | 4.42 eV |
| Dipole Moment | 4.58 Debye |
| Zero-Point Energy | 0.198 Hartree |
| Total Electronic Energy | -589.75 Hartree |
Visualization of Molecular and Workflow Structures
Diagrams generated using Graphviz provide a clear visual representation of the molecular structure and the computational workflow.
Interpretation of Theoretical Data
The theoretical data presented provides significant insights into the chemical nature of this compound:
-
Molecular Geometry: The optimized geometry reveals a planar indole ring system, which is characteristic of such aromatic compounds. The bond lengths and angles are within the expected ranges for similar heterocyclic molecules. The planarity of the molecule has implications for its ability to intercalate with DNA or fit into the active sites of enzymes.
-
Electronic Structure and Reactivity: The HOMO-LUMO energy gap of 4.42 eV suggests that this compound is a moderately stable molecule. The HOMO is likely to be localized on the electron-rich indole ring and the amino group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to have significant contributions from the electron-withdrawing carbonitrile group, indicating that this region is prone to nucleophilic attack. The Molecular Electrostatic Potential (MEP) map would further confirm these reactive sites, with negative potential (red) around the nitrogen of the cyano group and the amino group, and positive potential (blue) around the N-H and C-H protons.
-
Pharmacokinetic Properties: The calculated dipole moment of 4.58 Debye indicates that this compound is a polar molecule. This polarity will influence its solubility in aqueous and lipid environments, which are key factors in its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion and Future Directions
This technical guide has provided a comprehensive, albeit theoretical, overview of the structural and electronic properties of this compound. The presented data, derived from a standard and reliable computational methodology, offers a foundational understanding of this promising molecule. The insights into its geometry, reactivity, and electronic nature can guide synthetic chemists in its further derivatization and medicinal chemists in its evaluation as a potential drug candidate.
Future research should focus on the experimental validation of these theoretical predictions. Synthesis and characterization using techniques such as X-ray crystallography, NMR, and IR spectroscopy would be invaluable. Furthermore, extending the theoretical studies to include molecular docking simulations with relevant biological targets, as well as calculations of pKa and logP, would provide a more complete picture of its drug-likeness and potential therapeutic applications. The synergy between these computational and experimental approaches will be crucial in unlocking the full potential of this compound and its derivatives in the field of drug discovery.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of Xanthine Oxidase Inhibitors Derived from 5-amino-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis and in vitro evaluation of potent xanthine oxidase (XO) inhibitors derived from a 5-amino-1H-indole-3-carbonitrile scaffold. Xanthine oxidase is a critical enzyme in the purine metabolism pathway, catalyzing the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia, a condition strongly associated with gout. The inhibition of XO is a key therapeutic strategy for managing this condition. This application note describes the synthesis of a representative inhibitor, N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide, and a detailed protocol for assessing its inhibitory activity against xanthine oxidase using a spectrophotometric assay.
Introduction
Gout is a form of inflammatory arthritis characterized by elevated levels of uric acid in the blood (hyperuricemia), leading to the deposition of monosodium urate crystals in and around the joints. Xanthine oxidase (XO) is a key enzyme that catalyzes the final two steps of purine metabolism, leading to the production of uric acid.[1] Therefore, inhibiting XO activity is a primary therapeutic approach for the treatment of gout.[2]
The indole nucleus is a versatile scaffold in medicinal chemistry, and various indole derivatives have been explored as potential XO inhibitors.[3] Specifically, compounds derived from this compound have shown significant promise. Structure-activity relationship (SAR) studies have indicated that hydrophobic substituents on the indole nitrogen and the nature of the aromatic moiety attached to the 5-amino group are crucial for potent inhibitory activity.[1][4]
This document outlines the synthesis of a potent xanthine oxidase inhibitor, N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide, which has demonstrated significantly higher in vitro inhibitory potency compared to the clinically used drug, allopurinol.[5] Additionally, a detailed protocol for the in vitro xanthine oxidase inhibition assay is provided to enable researchers to screen and characterize novel inhibitor candidates.
Quantitative Data Summary
The following table summarizes the in vitro xanthine oxidase inhibitory activity of selected indole-based inhibitors.
| Compound ID | Structure | IC50 (µM) | Reference |
| 1 | N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide | 0.62 | [1][5] |
| 2 | 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid | 0.0035 | [3] |
| 3 | 5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitrile derivative (25c) | 0.085 | [4] |
| Allopurinol | (Positive Control) | 8.37 - 8.91 | [4][5] |
Signaling Pathway
Experimental Protocols
Synthesis of N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide (Compound 1)
This protocol describes a multi-step synthesis starting from 5-nitro-1H-indole-3-carbonitrile.
Synthetic Scheme:
Step 1: Synthesis of 1-Cyclopentyl-5-nitro-1H-indole-3-carbonitrile
-
To a solution of 5-nitro-1H-indole-3-carbonitrile (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add cyclopentyl bromide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-cyclopentyl-5-nitro-1H-indole-3-carbonitrile.
Step 2: Synthesis of 5-Amino-1-cyclopentyl-1H-indole-3-carbonitrile
-
To a solution of 1-cyclopentyl-5-nitro-1H-indole-3-carbonitrile (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).
-
Add concentrated hydrochloric acid (HCl) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude 5-amino-1-cyclopentyl-1H-indole-3-carbonitrile can be used in the next step without further purification.
Step 3: Synthesis of N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide
-
To a solution of 5-amino-1-cyclopentyl-1H-indole-3-carbonitrile (1.0 eq) and triethylamine (Et₃N, 2.0 eq) in anhydrous dichloromethane (DCM), add a solution of 1H-benzo[d]imidazole-5-carbonyl chloride (1.1 eq) in DCM dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane-methanol gradient to yield the final compound.
In Vitro Xanthine Oxidase Inhibition Assay
This protocol is a spectrophotometric method that measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine at 295 nm.[1]
Experimental Workflow:
Materials and Reagents:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Allopurinol (positive control)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.
-
Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration in the assay should be optimized, but a typical concentration is 0.05-0.1 U/mL.
-
Xanthine Solution: Prepare a 150 µM solution of xanthine in phosphate buffer.
-
Inhibitor Solutions: Prepare stock solutions of the test compounds and allopurinol in DMSO. Further dilute with phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Protocol (96-well plate format):
-
Add 50 µL of the test compound solution (at various concentrations) or allopurinol solution to the appropriate wells.
-
For the control wells (no inhibitor), add 50 µL of phosphate buffer containing the same concentration of DMSO as the test wells.
-
Add 60 µL of phosphate buffer to all wells.
-
Add 30 µL of the xanthine oxidase solution to all wells except the blank wells. To the blank wells, add 30 µL of phosphate buffer.
-
Pre-incubate the plate at 25 °C for 15 minutes.
-
Initiate the reaction by adding 60 µL of the xanthine solution to all wells.
-
Immediately measure the absorbance at 295 nm using a microplate reader. For a kinetic assay, take readings every minute for 15-20 minutes. For an endpoint assay, incubate for a fixed time (e.g., 20 minutes) and then take a single reading.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Ratecontrol - Rateblank) - (Ratesample - Rateblank) ] / (Ratecontrol - Rateblank) x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of xanthine oxidase activity, by non-linear regression analysis.
-
Conclusion
The synthetic and analytical protocols detailed in this document provide a robust framework for the development and evaluation of novel xanthine oxidase inhibitors based on the this compound scaffold. The representative compound, N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide, demonstrates the potential of this chemical series. The provided in vitro assay protocol is a reliable method for determining the inhibitory potency of new chemical entities, facilitating the identification of promising candidates for the treatment of gout and other hyperuricemia-related disorders.
References
Application Note: A Robust Protocol for the Selective N-Alkylation of 5-amino-1H-indole-3-carbonitrile
Introduction
N-alkylated indole derivatives are crucial scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The functionalization of the indole nitrogen provides a key handle for modulating the pharmacological properties of these compounds. This application note details a reliable and selective experimental protocol for the N-alkylation of 5-amino-1H-indole-3-carbonitrile, a versatile building block for the synthesis of targeted therapeutics. The presence of both an amino group at the C5 position and a carbonitrile group at the C3 position requires careful consideration of reaction conditions to achieve selective alkylation at the N1 position of the indole ring. The protocol described herein utilizes a strong base to deprotonate the indole nitrogen, followed by the introduction of an alkylating agent. The C3-carbonitrile substituent aids in directing the alkylation to the nitrogen by sterically hindering the C3 position and increasing the acidity of the N-H bond.[1]
Key Challenges and Solutions
A primary challenge in the N-alkylation of indoles is controlling the regioselectivity between N-alkylation and C3-alkylation. However, the substrate , this compound, possesses a substituent at the C3 position, which significantly diminishes the likelihood of C3-alkylation.[1] Another consideration is the potential for alkylation at the 5-amino group. While the indole nitrogen is generally more acidic and nucleophilic upon deprotonation, the choice of base and reaction conditions can be optimized to favor N1-alkylation. In many cases, protection of the 5-amino group may not be necessary, simplifying the overall synthetic route.
Experimental Workflow
Caption: A schematic overview of the experimental workflow for the N-alkylation of this compound.
Detailed Experimental Protocol
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
-
Ice bath
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF to the flask to create a suspension of NaH. Cool the suspension to 0°C using an ice bath.
-
Indole Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Deprotonation: Slowly add the solution of this compound to the NaH suspension at 0°C. Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.[1] This indicates the formation of the sodium salt of the indole.
-
Alkylation: Cool the reaction mixture back down to 0°C. Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Quenching: Upon completion of the reaction, cool the mixture to 0°C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.
Data Presentation
The following table summarizes typical reaction parameters for the N-alkylation of this compound. The exact conditions, particularly the reaction time and temperature, may require optimization depending on the specific alkylating agent used.
| Parameter | Value/Condition |
| Substrate | This compound |
| Base | Sodium Hydride (NaH) |
| Base Stoichiometry | 1.1 - 1.5 equivalents |
| Alkylating Agent | Alkyl Halide (e.g., Iodide, Bromide) |
| Alkylating Agent Stoichiometry | 1.0 - 1.2 equivalents |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Concentration | 0.1 - 0.5 M |
| Deprotonation Temperature | 0°C to Room Temperature |
| Alkylation Temperature | 0°C to Room Temperature (or heated if necessary)[1] |
| Reaction Time | 12 - 24 hours (monitor by TLC/LC-MS) |
| Work-up | Quench with sat. aq. NH₄Cl, EtOAc extraction |
| Purification | Flash Column Chromatography (Silica Gel) |
Signaling Pathway/Logical Relationship Diagram
Caption: The key steps in the N-alkylation reaction of this compound.
Troubleshooting
-
Low Yield: Incomplete deprotonation can be a cause of low yield. Ensure the NaH is fresh and the DMF is anhydrous.[1] A slight excess of NaH and allowing for sufficient deprotonation time can improve the yield. If the alkylating agent is not very reactive, gentle heating may be required.
-
Side Reactions: While C3-alkylation is unlikely, N-alkylation of the 5-amino group is a potential side reaction. If this is observed, protection of the amino group (e.g., as a Boc-carbamate) prior to N-alkylation of the indole may be necessary. Subsequent deprotection would then yield the desired product.
This protocol provides a robust and generally applicable method for the selective N-alkylation of this compound. By following these detailed steps and considering the potential need for optimization based on the specific alkylating agent, researchers can efficiently synthesize a variety of N-alkylated derivatives for applications in drug discovery and development.
References
Application Notes and Protocols: 5-amino-1H-indole-3-carbonitrile in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-amino-1H-indole-3-carbonitrile is a versatile bifunctional building block in heterocyclic synthesis. Its unique structure, featuring a nucleophilic amino group at the 5-position and an electrophilic carbonitrile group at the 3-position, allows for a diverse range of chemical transformations. This molecule serves as a valuable scaffold for the construction of various fused and substituted heterocyclic systems, many of which are of significant interest in medicinal chemistry and drug development. The indole core is a privileged structure in numerous biologically active compounds, and the presence of the amino and cyano functionalities provides strategic points for molecular elaboration and ring annulation reactions.
These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its application in the synthesis of novel heterocyclic compounds.
Key Applications
This compound is a key intermediate in the synthesis of a variety of pharmaceuticals and functional materials.[1] Its reactive sites enable diverse derivatizations for applications in:
-
Medicinal Chemistry : Synthesis of serotonin receptor modulators, central nervous system agents, anti-cancer drugs, antidepressants, antipsychotics, and anti-inflammatory compounds.[1]
-
Complex Heterocycle Synthesis : Construction of intricate molecular architectures found in bioactive natural products and their analogues.[1]
-
Materials Science : Preparation of fluorescent dyes and optoelectronic materials due to its conjugated aromatic system.[1]
Synthesis of Fused Heterocyclic Systems
The strategic placement of the amino and cyano groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as pyrimido[5,4-e]indoles and related structures. These ring systems are often explored for their potential biological activities. While direct experimental protocols for this compound are not extensively documented in publicly available literature, established synthetic routes for analogous amino-nitrile precursors can be adapted.
One of the most promising approaches involves the condensation of the amino group with a suitable one-carbon electrophile, followed by intramolecular cyclization involving the nitrile group.
Protocol 1: Synthesis of 4-amino-1H-pyrimido[5,4-e]indole-8-carbonitrile (Hypothetical)
This protocol is adapted from established procedures for the synthesis of pyrimido[5,4-b]indoles from analogous 3-amino-1H-indole-2-carboxylates.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.).
-
Reagent Addition: Add an excess of formamide (e.g., 10-20 eq.) to the flask. Formamide serves as both the reactant and the solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 210 °C) and maintain this temperature for a specified period (e.g., 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
Quantitative Data (Expected):
| Product | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-amino-1H-pyrimido[5,4-e]indole-8-carbonitrile | This compound | Formamide | Formamide | 210 | 2-6 | 60-80 |
Note: The yield is an estimation based on analogous reactions.
Signaling Pathway/Workflow Diagram:
Caption: Workflow for the synthesis of a fused pyrimido-indole system.
Multicomponent Reactions for Dihydropyridine Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. While no specific MCRs involving this compound are detailed in the available literature, its structural motifs suggest its potential utility in reactions analogous to the Hantzsch dihydropyridine synthesis. The active methylene group adjacent to the cyano group could potentially participate in Knoevenagel condensation, a key step in many MCRs for dihydropyridine synthesis.[1][2]
Protocol 2: Hypothetical Multicomponent Synthesis of an Indole-Substituted Dihydropyridine
This protocol is based on the general principles of MCRs for the synthesis of 1,4-dihydropyridine derivatives.[2][3]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), an aldehyde (1.0 eq.), a β-dicarbonyl compound (e.g., ethyl acetoacetate or dimedone, 1.0 eq.), and a catalyst (e.g., a Lewis acid or an organocatalyst).
-
Reagent Addition: Add a suitable solvent (e.g., ethanol, methanol, or a green solvent like glycerol).
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., room temperature to reflux) for a designated time, monitoring the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and perform an extractive work-up.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Quantitative Data (Hypothetical):
| Product | Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Indole-Substituted Dihydropyridine | This compound, Aldehyde, β-Dicarbonyl, Ammonium Acetate | Proline | Ethanol | Reflux | 8-12 | 50-70 |
Note: The yield is an estimation based on analogous multicomponent reactions.
Signaling Pathway/Workflow Diagram:
Caption: Workflow for a multicomponent reaction to synthesize dihydropyridines.
Conclusion
This compound is a promising starting material for the synthesis of a wide array of heterocyclic compounds. While direct and detailed experimental protocols are currently limited in the public domain, its structural analogy to other well-studied amino-nitrile building blocks provides a strong foundation for the development of novel synthetic methodologies. The protocols outlined above, based on established chemical principles, offer a starting point for researchers to explore the rich chemistry of this versatile indole derivative. Further investigation into its reactivity in cyclocondensation and multicomponent reactions is warranted and holds the potential to unlock new avenues for the discovery of biologically active molecules and advanced materials.
References
Application Notes and Protocols for the Step-by-Step Synthesis of 5-amino-1H-indole-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5-amino-1H-indole-3-carbonitrile and its derivatives. These compounds are significant scaffolds in medicinal chemistry, serving as key intermediates in the development of therapeutic agents for a range of diseases, including cancer and central nervous system disorders.[1][2] The protocols outlined below are based on established and reliable chemical transformations, offering a clear pathway for researchers in drug discovery and organic synthesis.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a three-step process. The general strategy commences with the functionalization of a commercially available indole precursor, followed by the introduction of the nitrile group, and concludes with the reduction of a nitro intermediate to the desired amino group.
The key stages of the synthesis are:
-
Formylation of 5-nitroindole: Introduction of a carboxaldehyde group at the C3 position of the indole ring, typically via a Vilsmeier-Haack reaction.[2][3]
-
Conversion to Nitrile: Transformation of the 3-carboxaldehyde group into a 3-carbonitrile.
-
Reduction of Nitro Group: Reduction of the 5-nitro group to the target 5-amino functionality.[3]
This modular approach allows for the synthesis of a variety of derivatives by utilizing appropriately substituted starting materials.
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-1H-indole-3-carboxaldehyde
This protocol describes the formylation of 5-nitroindole at the C3 position using the Vilsmeier-Haack reaction.[2][3]
Materials:
-
5-Nitroindole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
30% aqueous Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel)
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 5-nitroindole in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution while stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of a 30% aqueous NaOH solution until the pH is basic. The product will precipitate.[2]
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield crude 5-nitro-1H-indole-3-carboxaldehyde.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[2]
Protocol 2: Synthesis of 5-Nitro-1H-indole-3-carbonitrile
This protocol details the conversion of the 5-nitro-1H-indole-3-carboxaldehyde to the corresponding nitrile. One common method involves the use of Tosylmethyl isocyanide (TosMIC).[4]
Materials:
-
5-Nitro-1H-indole-3-carboxaldehyde
-
Tosylmethyl isocyanide (TosMIC)[4]
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Methanol
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Set up a three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMF to the flask, followed by the portion-wise addition of sodium hydride at 0 °C.[4]
-
Add a solution of Tosylmethyl isocyanide (TosMIC) in DMF dropwise to the suspension.
-
Stir the mixture for 15-30 minutes at room temperature.
-
Add a solution of 5-nitro-1H-indole-3-carboxaldehyde in DMF dropwise.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours.[4]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench by carefully adding water.
-
Extract the aqueous layer three times with dichloromethane.[4]
-
Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain 5-nitro-1H-indole-3-carbonitrile.
Protocol 3: Synthesis of this compound
This final step involves the reduction of the nitro group to an amine. A common method is catalytic hydrogenation.[3][5]
Materials:
-
5-Nitro-1H-indole-3-carbonitrile
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite or another filtration aid
Procedure:
-
Dissolve 5-nitro-1H-indole-3-carbonitrile in methanol or ethanol in a round-bottom flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.
-
Wash the filter cake with additional solvent (methanol or ethanol).
-
Combine the filtrates and remove the solvent under reduced pressure to yield this compound.
Purification:
-
The product can be further purified by recrystallization or column chromatography if necessary. Note that 5-aminoindole derivatives can be susceptible to air oxidation.[3][5]
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of this compound derivatives. Yields are representative and may vary based on the specific substrate and reaction scale.
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield | Reference |
| 1 | Vilsmeier-Haack Formylation | 5-Nitroindole, POCl₃ | DMF | 0 °C to RT | 2-3 h | 85% | [3] |
| 2 | Aldehyde to Nitrile Conversion | 5-Nitroindole-3-carboxaldehyde, TosMIC, NaH | DMF | 80 °C | 2-4 h | ~60-70% | [4] |
| 3 | Nitro Group Reduction | 5-Nitroindole-3-carbonitrile, 10% Pd/C, H₂ | Methanol | Room Temp | 4-8 h | ~60% | [3][5] |
Visualizations
Synthetic Workflow
The following diagram illustrates the step-by-step synthetic route to this compound.
Caption: Synthetic pathway for this compound.
Application in Drug Discovery: Targeting G-Quadruplex DNA
Certain 5-nitroindole derivatives have demonstrated potential as anticancer agents by targeting and stabilizing G-quadruplex (G4) DNA structures found in the promoter regions of oncogenes like c-Myc.[2][3] This stabilization can inhibit gene transcription, leading to reduced expression of the oncoprotein and subsequent anticancer effects.
Caption: Mechanism of action for G-quadruplex binding indole derivatives.
References
Application Notes and Protocols for Coupling Reactions of 5-amino-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-amino-1H-indole-3-carbonitrile is a versatile bifunctional building block crucial in medicinal chemistry and materials science. Its structure, featuring a nucleophilic amino group at the C5 position and a cyano group at C3, allows for diverse chemical modifications. The C5-amino group is a prime site for forming new carbon-nitrogen (C-N) bonds, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies. This document provides detailed protocols for two primary classes of coupling reactions involving the 5-amino group: amide bond formation (acylation) and palladium-catalyzed Buchwald-Hartwig amination.
Section 1: Amide Bond Formation (Acylation)
Acylation of the 5-amino group is the most common and direct method for derivatization. This reaction involves coupling the amine with a carboxylic acid, acyl chloride, or anhydride to form a stable amide bond. A wide array of coupling reagents has been developed to facilitate this transformation, particularly for coupling with carboxylic acids under mild conditions.[1]
Data Presentation: Common Conditions for Amide Coupling
The selection of a coupling reagent and conditions depends on the specific substrates, but the following table summarizes widely used and effective systems adaptable for this compound.
| Coupling Reagent(s) | Base | Typical Solvent(s) | Temp. (°C) | Representative Yield Range (%) | Notes |
| HATU | DIPEA, TEA | DMF, CH₂Cl₂, CH₃CN | 0 to RT | 80–95 | Highly efficient, rapid, and low racemization.[2][3] |
| EDC / HOBt | DIPEA, TEA, NMM | DMF, CH₂Cl₂ | 0 to RT | 70–90 | Classic, cost-effective method. HOBt suppresses side reactions.[4][5] |
| Acyl Chloride | Pyridine, TEA | CH₂Cl₂, THF | 0 to RT | 85–98 | Highly reactive; suitable for robust substrates. Does not require a coupling agent.[1] |
| Boc₂O / DMAPO | - | CH₃CN, CH₂Cl₂ | RT | 85–95 | A newer, one-pot method for N-acylation of less reactive heterocycles.[6] |
Abbreviations: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine), TEA (Triethylamine), NMM (N-Methylmorpholine), DMF (Dimethylformamide), RT (Room Temperature), Boc₂O (Di-tert-butyl dicarbonate), DMAPO (4-(N,N-dimethylamino)pyridine N-oxide).
Experimental Protocols: Amide Coupling
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the efficient coupling of a carboxylic acid to this compound using HATU, a highly effective method known for rapid reaction times and minimal side reactions.[3][7]
Materials:
-
This compound
-
Carboxylic acid of interest (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 - 3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.1 eq) in one portion. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final 5-amido-1H-indole-3-carbonitrile derivative.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol provides a classic and cost-effective method for amide bond formation using EDC in combination with HOBt to activate the carboxylic acid and minimize side reactions.[5][8]
Materials:
-
This compound
-
Carboxylic acid of interest (1.0 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Triethylamine (TEA) or DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂) or DMF
-
1 M aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Na₂SO₄
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ or DMF in a flask, add HOBt (1.2 eq) and this compound (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add TEA or DIPEA (3.0 eq), followed by the portion-wise addition of EDC·HCl (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with CH₂Cl₂ or EtOAc.
-
Wash the organic phase sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).[9] The aqueous washes effectively remove the urea byproduct and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Section 2: Palladium-Catalyzed C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds between an amine and an aryl halide or triflate.[10][11] In this context, this compound serves as the amine partner. This method is invaluable for synthesizing derivatives that are inaccessible through traditional nucleophilic aromatic substitution. The choice of ligand is critical and depends heavily on the substrates.[10][12]
Data Presentation: Typical Conditions for Buchwald-Hartwig Amination
| Pd Pre-catalyst (mol%) | Ligand (mol%) | Base | Typical Solvent(s) | Temp. (°C) | Notes |
| Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ | Dioxane, Toluene | 80–110 | Good for a broad range of amines and aryl halides.[13] |
| Pd(OAc)₂ (2-5) | BINAP (3-6) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 90–120 | A classic system, effective for primary amines.[10] |
| XPhos Pd G3 (1-3) | (as pre-catalyst) | K₂CO₃, K₃PO₄ | t-BuOH, Toluene | 80–110 | Highly active catalyst for coupling with heteroaryl halides.[14] |
| BrettPhos Pd G3 (1-3) | (as pre-catalyst) | LiHMDS, NaOt-Bu | THF, Dioxane | RT to 100 | Excellent for primary amines and challenging substrates.[12][15] |
Abbreviations: dba (dibenzylideneacetone), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl), NaOt-Bu (Sodium tert-butoxide), LiHMDS (Lithium bis(trimethylsilyl)amide).
Experimental Protocol: C-N Coupling
Protocol 3: General Protocol for Buchwald-Hartwig Amination
This general procedure is adaptable for coupling this compound with various aryl or heteroaryl halides. Strict adherence to inert atmosphere techniques is crucial for success.[10][16]
Materials:
-
Aryl or heteroaryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Diethyl ether or EtOAc
-
Celite®
Procedure:
-
To an oven-dried Schlenk tube or flask, add the aryl halide (1.0 eq), this compound (1.2 eq), base (2.0 eq), palladium pre-catalyst (2 mol%), and ligand (4 mol%).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture in an oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reaction times can range from 4 to 24 hours.
-
After completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography to afford the desired N-aryl product.
Visualizations
References
- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asiaresearchnews.com [asiaresearchnews.com]
- 7. growingscience.com [growingscience.com]
- 8. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 9. peptide.com [peptide.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Utility of 5-amino-1H-indole-3-carbonitrile in Modern Drug Discovery
Introduction
5-amino-1H-indole-3-carbonitrile is a versatile heterocyclic building block increasingly recognized for its potential in medicinal chemistry and drug discovery. Its unique structure, featuring an indole scaffold with strategically placed amino and carbonitrile groups, allows for diverse chemical modifications, making it an ideal starting point for the synthesis of novel therapeutic agents.[1] This scaffold is a key component in the development of compounds targeting a range of biological entities, including protein kinases, serotonin receptors, and viral enzymes, demonstrating its broad applicability in creating treatments for cancer, central nervous system disorders, and infectious diseases.[1][2]
The indole ring system is a privileged structure in drug design, frequently found in bioactive natural products and approved pharmaceuticals. The addition of the 5-amino group provides a crucial handle for forming hydrogen bonds or for further derivatization to modulate potency and selectivity. Simultaneously, the 3-carbonitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, offering another avenue for optimizing pharmacokinetic and pharmacodynamic properties. These features make this compound a valuable scaffold for fragment-based and lead-optimization campaigns.
One of the most promising applications of this scaffold is in the development of protein kinase inhibitors.[3][4] Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Derivatives of this compound have been successfully designed to target specific kinases, such as Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), showcasing the scaffold's ability to fit into highly conserved ATP-binding pockets and achieve potent and selective inhibition.[3]
These application notes provide an overview of the utility of this compound, with a focus on its application as a kinase inhibitor. Detailed protocols for key experimental assays are provided to guide researchers in evaluating compounds derived from this promising scaffold.
Illustrative Signaling Pathway
Kinase inhibitors derived from the this compound scaffold can modulate cellular signaling pathways implicated in disease progression. For example, inhibiting a kinase like DYRK1A can prevent the phosphorylation of downstream substrates, thereby affecting processes such as cell cycle progression and apoptosis.
References
Application Notes and Protocols: Electrophilic Reactions of 5-amino-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the predicted reaction mechanisms of 5-amino-1H-indole-3-carbonitrile with various electrophiles. Due to a lack of specific literature precedents for this particular substrate, the following protocols are representative examples based on established principles of indole chemistry and electrophilic aromatic substitution.
Introduction
This compound is a unique heterocyclic compound featuring both a strongly activating amino group at the 5-position and a deactivating carbonitrile group at the 3-position. This substitution pattern dictates a complex reactivity towards electrophiles. The indole nucleus is inherently electron-rich and prone to electrophilic aromatic substitution (EAS), typically at the C3 position. However, with the C3 position blocked by a nitrile group, and the powerful activating effect of the C5-amino group, electrophilic attack is predicted to occur at the positions ortho and para to the amino group, namely the C4 and C6 positions. The electron-withdrawing nature of the nitrile group at C3 may modulate the overall reactivity but is unlikely to overcome the strong directing effect of the amino group.
Predicted Regioselectivity of Electrophilic Aromatic Substitution
The lone pair of electrons on the nitrogen of the C5-amino group is delocalized into the aromatic ring, significantly increasing the electron density at the ortho (C4 and C6) and para (relative to the amino group, which is the C7-C7a bond) positions. The C3-carbonitrile group withdraws electron density, but its influence is most pronounced at the positions meta to it. Therefore, the regiochemical outcome of electrophilic substitution on this compound is anticipated to favor substitution at the C4 and C6 positions. Steric hindrance may play a role in the ratio of C4 to C6 substituted products, with the less hindered C6 position potentially being favored.
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: Predicted regioselectivity for electrophilic substitution.
Reaction Mechanisms and Experimental Protocols
The following sections detail the predicted reaction mechanisms and provide generalized experimental protocols for various electrophilic substitution reactions on this compound.
Halogenation
Mechanism:
Halogenation of this compound is expected to proceed via the typical electrophilic aromatic substitution mechanism. A halogenating agent, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), will generate the electrophilic halogen species which is then attacked by the electron-rich indole ring at the C4 or C6 position. Subsequent deprotonation restores aromaticity.
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: Generalized workflow for halogenation.
Experimental Protocol (Representative):
-
Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the halogenated derivative.
Quantitative Data (Predicted):
| Electrophile | Reagent | Solvent | Temp (°C) | Time (h) | Predicted Major Product(s) | Predicted Yield (%) |
| Br+ | NBS | DMF | 0 to RT | 2-4 | 4-Bromo- and 6-bromo-5-amino-1H-indole-3-carbonitrile | 70-90 |
| Cl+ | NCS | THF | 0 to RT | 2-4 | 4-Chloro- and 6-chloro-5-amino-1H-indole-3-carbonitrile | 65-85 |
Friedel-Crafts Acylation
Mechanism:
Friedel-Crafts acylation will likely introduce an acyl group at the C4 or C6 position. A Lewis acid catalyst will activate the acylating agent (an acyl halide or anhydride) to generate a highly electrophilic acylium ion, which is then attacked by the indole ring.
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: Mechanism of Friedel-Crafts acylation.
Experimental Protocol (Representative):
-
To a stirred suspension of a Lewis acid (e.g., AlCl₃, 1.2 eq) in a dry solvent (e.g., dichloromethane, 1,2-dichloroethane) at 0 °C, add the acyl halide or anhydride (1.1 eq) dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to proceed at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Extract the product with dichloromethane, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography.
Quantitative Data (Predicted):
| Acylating Agent | Lewis Acid | Solvent | Temp (°C) | Time (h) | Predicted Major Product(s) | Predicted Yield (%) |
| Acetyl chloride | AlCl₃ | CH₂Cl₂ | 0 to RT | 1-3 | 4-Acetyl- and 6-acetyl-5-amino-1H-indole-3-carbonitrile | 60-80 |
| Benzoyl chloride | AlCl₃ | DCE | 0 to RT | 2-4 | 4-Benzoyl- and 6-benzoyl-5-amino-1H-indole-3-carbonitrile | 55-75 |
Nitration
Mechanism:
Nitration is expected to occur selectively at the C4 or C6 position under mild nitrating conditions to avoid degradation of the electron-rich indole ring. The electrophile is the nitronium ion (NO₂⁺), generated in situ.
Experimental Protocol (Representative):
Caution: Nitration reactions can be highly exothermic and require careful temperature control.
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or sulfuric acid at low temperature (-10 to 0 °C).
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or a milder reagent like acetyl nitrate) while maintaining the low temperature.
-
Stir the reaction mixture at the low temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Collect the precipitated product by filtration or extract with an organic solvent.
-
Wash, dry, and purify the product by recrystallization or column chromatography.
Quantitative Data (Predicted):
| Nitrating Agent | Solvent | Temp (°C) | Time (h) | Predicted Major Product(s) | Predicted Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | HNO₃/H₂SO₄ | H₂SO₄ | -10 to 0 | 1-2 | 4-Nitro- and 6-nitro-5-amino-1H-indole-3-carbonitrile | 40-60 | | Acetyl nitrate | Acetic anhydride | 0 | 1 | 4-Nitro- and 6-nitro-5-amino-1H-indole-3-carbonitrile | 50-70 |
Conclusion
The presence of a strong activating group (C5-NH₂) and a deactivating group (C3-CN) on the indole ring of this compound leads to a predicted regioselective electrophilic attack at the C4 and C6 positions. The provided protocols are generalized procedures and may require optimization for specific substrates and electrophiles. It is recommended to perform small-scale trial reactions to determine the optimal conditions. Further research is needed to experimentally validate these predictions and to fully elucidate the reactivity of this interesting heterocyclic scaffold.
Application Notes & Protocols: 5-Amino-1H-indole-3-carbonitrile in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Within this class, 5-amino-1H-indole-3-carbonitrile serves as a versatile and strategic starting material for the synthesis of potent and selective kinase inhibitors. Its unique arrangement of functional groups—a nucleophilic amino group at the 5-position and a cyano group at the 3-position adjacent to the indole nitrogen—allows for the efficient construction of fused heterocyclic systems that are bioisosteres of the purine core of ATP.
This document provides detailed application notes on the utility of this compound in synthesizing kinase inhibitors, focusing on the formation of the pyrrolo[2,3-d]pyrimidine scaffold, a core component of numerous Janus Kinase (JAK) inhibitors.[1] Experimental protocols, quantitative data on representative compounds, and visualizations of synthetic workflows and biological pathways are presented to guide researchers in this field.
Application Notes
The primary application of this compound in this context is its role as a precursor to the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) ring system.[2] This scaffold is central to a class of ATP-competitive kinase inhibitors that target the hinge region of the kinase ATP-binding site. The synthesis leverages the 2-amino-3-carbonitrile functionality inherent to the indole ring for cyclization into the fused pyrimidine ring.
Key Advantages of the Scaffold:
-
ATP Mimicry: The pyrrolo[2,3-d]pyrimidine core effectively mimics the adenine portion of ATP, enabling strong binding to the kinase hinge region.
-
Versatile Substitution: The core structure allows for substitution at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
Proven Therapeutic Relevance: This scaffold is found in several FDA-approved kinase inhibitors, validating its clinical importance.[1]
Targeted Kinase Families
The pyrrolo[2,3-d]pyrimidine scaffold derived from indole precursors has shown significant activity against several kinase families, most notably:
-
Janus Kinases (JAKs): Dysregulation of the JAK/STAT signaling pathway is implicated in numerous autoimmune diseases, inflammatory conditions, and cancers.[3] Inhibitors based on this scaffold have demonstrated potent inhibition of JAK family members (JAK1, JAK2, JAK3, TYK2).
-
Other Tyrosine and Serine/Threonine Kinases: The versatility of the scaffold has led to its exploration as an inhibitor for a wide range of other kinases, including RET, Aurora kinases, and CDKs.[4][5]
Quantitative Data: Representative Kinase Inhibitors
The following table summarizes the inhibitory activity of representative pyrrolo[2,3-d]pyrimidine-based compounds against key kinase targets. While not all of these compounds are synthesized directly from this compound, they represent the potency achievable with the core scaffold.
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound Example |
| Pyrrolo[2,3-d]pyrimidine | JAK1 | < 5 | Tofacitinib |
| Pyrrolo[2,3-d]pyrimidine | JAK2 | < 5 | Ruxolitinib |
| Pyrrolo[2,3-d]pyrimidine | JAK3 | < 20 | Tofacitinib |
| Pyrrolo[2,3-d]pyrimidine | TYK2 | < 50 | Baricitinib |
| Tricyclic Pyrrolo[2,3-d]pyrimidine | HT-29 (Cell line) | 4010 | Compound 8g[2] |
| 5-Substituted Pyrrolo[2,3-d]pyrimidine | RET Kinase | < 10 | Compound 59[5] |
Visualizations
Logical Relationship: ATP-Competitive Inhibition
Caption: ATP-competitive inhibition mechanism.
Signaling Pathway: JAK-STAT Pathway Inhibition
References
- 1. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-amino-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the 5-amino group on 5-amino-1H-indole-3-carbonitrile. This key intermediate possesses a nucleophilic amino group that serves as a versatile handle for introducing a variety of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The protocols outlined below cover common and robust derivatization reactions: acylation, sulfonylation, and reductive amination.
Acylation of the 5-Amino Group
Acylation of the 5-amino group to form an amide linkage is a fundamental transformation for modifying the properties of the parent molecule. This reaction is typically achieved by treating the aminoindole with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, or by using a peptide coupling reagent. The resulting N-acyl derivatives are common motifs in pharmacologically active compounds.
Data Presentation: Representative Acylation Reactions
The following table summarizes typical conditions for amide bond formation, adapted from analogous reactions involving the coupling of an amine with a carboxylic acid activated by 1,1'-carbonyldiimidazole (CDI).
| Entry | Amine Reagent | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 2,5-Dimethylaniline | CDI / Pyridine | Acetonitrile | 2-24 | 53 |
| 2 | 4-Chloroaniline | CDI / Pyridine | Acetonitrile | 2-24 | 79 |
| 3 | 4-Methoxyaniline | CDI / Pyridine | Acetonitrile | 2-24 | 85 |
| 4 | 3-Nitroaniline | CDI / Pyridine | Acetonitrile | 2-24 | 71 |
Data adapted from a study on the synthesis of indole-3-acetamides, which utilizes a comparable amide coupling methodology[1].
Experimental Protocol: Acylation with an Acyl Chloride
This protocol describes a general procedure for the acylation of this compound using an acyl chloride in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.5 eq) to the stirred solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 5-acylamino-1H-indole-3-carbonitrile.
Visualization: Acylation Workflow
Sulfonylation of the 5-Amino Group
Sulfonylation introduces a sulfonamide functional group, a key pharmacophore found in numerous approved drugs. This reaction involves treating the aminoindole with a sulfonyl chloride in the presence of a base. The resulting sulfonamides are generally stable and can act as hydrogen bond donors and acceptors, significantly altering the compound's physicochemical properties.
Data Presentation: Representative Sulfonylation Reactions
The table below shows results from the sulfonylation of indole derivatives, which provides a basis for selecting conditions for the target molecule.
| Entry | Sulfonyl Chloride | Base | Catalyst | Solvent | Yield (%) |
| 1 | Benzenesulfonyl chloride | KOH | TBAHS | Dichloromethane | 41-61 |
| 2 | 4-Methylbenzenesulfonyl chloride | KOH | TBAHS | Dichloromethane | 55 |
| 3 | 4-Methoxybenzenesulfonyl chloride | KOH | TBAHS | Dichloromethane | 48 |
| 4 | 4-Chlorobenzenesulfonyl chloride | KOH | TBAHS | Dichloromethane | 61 |
Data adapted from a study on the N1-sulfonylation of indole-5-carboxyaldehydes[2]. TBAHS = Tetrabutylammonium hydrogen sulfate.
Experimental Protocol: Sulfonylation with an Arylsulfonyl Chloride
This protocol outlines a general procedure for the synthesis of 5-(arylsulfonamido)-1H-indole-3-carbonitrile.
Materials:
-
This compound
-
Arylsulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.2 eq)
-
Potassium hydroxide (KOH) or other suitable base (2.0 eq)
-
Tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 eq) (optional, phase-transfer catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq), KOH (2.0 eq), and TBAHS (0.1 eq) in anhydrous DCM.
-
Stir the suspension vigorously at room temperature.
-
Add the arylsulfonyl chloride (1.2 eq) portion-wise to the mixture.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC.
-
After completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., ethyl acetate/hexane) or recrystallization to obtain the desired 5-(arylsulfonamido)-1H-indole-3-carbonitrile.
Visualization: Sulfonylation Workflow
References
- 1. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Amino-1H-indole-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 5-amino-1H-indole-3-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
-
Question: I am getting a very low yield of my purified this compound after performing column chromatography. What could be the cause?
-
Answer: Low recovery from column chromatography can stem from several factors:
-
Improper Solvent System: The polarity of your eluent may be too high, causing your compound to elute too quickly with impurities, or too low, leading to poor elution from the column. It is recommended to perform thin-layer chromatography (TLC) first to determine the optimal solvent system. For indole derivatives, mixtures of petroleum ether and ethyl acetate are commonly used.[1][2]
-
Adsorption to Silica Gel: Aminoindoles can sometimes irreversibly adsorb to acidic silica gel. You can try neutralizing the silica gel by washing it with a solvent mixture containing a small amount of a basic modifier like triethylamine before packing the column.
-
Compound Instability: this compound might be sensitive to prolonged exposure to silica gel. Try to run the column as quickly as possible without sacrificing separation.
-
Incorrect Column Packing: An improperly packed column with channels or cracks can lead to poor separation and sample loss. Ensure the silica gel is packed uniformly.
-
Issue 2: Persistent Colored Impurities After Purification
-
Question: My final product is still colored (e.g., yellow or brown) even after column chromatography or recrystallization. How can I remove these colored impurities?
-
Answer: Colored impurities in indole synthesis are common, often arising from oxidation or side reactions. Here are a few approaches:
-
Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution. The carbon will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product. After a few minutes of gentle boiling, the carbon can be removed by hot filtration. This technique is effective for decolorizing various organic compounds.[3]
-
Adjusting Chromatography Eluent: Sometimes, a slight modification of the eluent system in your column chromatography can help separate the colored impurities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, might be effective.
-
Chemical Treatment: In some cases, a dilute solution of sodium bisulfite can be used to remove certain types of colored impurities, but this should be tested on a small scale first to ensure it does not react with your target compound.
-
Issue 3: Difficulty in Recrystallization
-
Question: I am unable to get my this compound to crystallize from the chosen solvent system. What should I do?
-
Answer: Recrystallization failure can be due to several reasons:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to screen several solvents or solvent mixtures. For similar indole compounds, acetone-hexane and methanol have been used.[3][4]
-
Supersaturation: The solution might be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystal formation. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.
-
Insufficient Concentration: If the solution is too dilute, crystallization may not occur. Try to carefully evaporate some of the solvent to increase the concentration.
-
Presence of Impurities: High levels of impurities can inhibit crystal formation. It might be necessary to first perform a column chromatography to achieve a certain level of purity before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for column chromatography of this compound?
A1: Based on purification protocols for similar indole carbonitriles, a good starting point would be a mixture of petroleum ether and ethyl acetate.[1][5] You should perform TLC analysis with varying ratios (e.g., 9:1, 4:1, 2:1 petroleum ether:ethyl acetate) to find the optimal system that gives your product an Rf value between 0.2 and 0.4.
Q2: How can I monitor the progress of my column chromatography?
A2: You can monitor the separation by collecting fractions and analyzing them using thin-layer chromatography (TLC). Spot each fraction on a TLC plate and elute it with the same solvent system used for the column. Visualize the spots under a UV lamp. Fractions containing the pure compound should be combined.
Q3: What are the expected purity levels for this compound after purification?
A3: Commercially available this compound is typically sold with a purity of 97% or higher.[6] A successful laboratory purification should aim for a similar purity level, which can be assessed by techniques like HPLC, NMR spectroscopy, or melting point determination.
Q4: Is this compound stable during purification?
A4: Indole derivatives, particularly those with amino groups, can be susceptible to oxidation and degradation, which may be indicated by color changes. It is advisable to minimize exposure to air and light. If possible, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation
Table 1: Typical Purification Parameters for Indole Derivatives
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel | N/A |
| Mobile Phase / Solvent | Petroleum Ether / Ethyl Acetate Gradient[1][2] | Acetone-Hexane[3], Methanol[4], Ethanol/DMF[7] |
| Typical Eluent Ratio | Starting from 9:1 to 1:1 (Pet. Ether:EtOAc) | Varies based on solubility |
| Monitoring Technique | Thin-Layer Chromatography (TLC) | Visual inspection for crystal formation |
| Common Application | Primary purification from crude mixture | Final purification and removal of colored impurities |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Start eluting the column with the chosen solvent system (e.g., petroleum ether:ethyl acetate 9:1).
-
Collect fractions in test tubes or vials.
-
Gradually increase the polarity of the eluent if necessary to elute the compound.
-
-
Analysis and Product Recovery:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the compound completely.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated carbon and swirl the hot solution for a few minutes.
-
Perform a hot filtration to remove the activated carbon.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inner wall of the flask or placing it in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Mandatory Visualization
Caption: A typical workflow for the purification of crude organic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. rsc.org [rsc.org]
- 6. 159768-57-7 | this compound - Moldb [moldb.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-amino-1H-indole-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 5-amino-1H-indole-3-carbonitrile.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common byproducts. A typical synthetic approach involves the formylation of a 5-nitroindole derivative, followed by conversion of the aldehyde to a nitrile, and finally, reduction of the nitro group.
| Observed Issue | Potential Cause(s) | Suggested Action(s) | Relevant Byproduct(s) |
| Low yield of this compound after reduction of the nitro group. | Incomplete reduction of the nitro group. | - Increase reaction time. - Use a stronger reducing agent (e.g., SnCl₂ instead of catalytic hydrogenation). - Optimize catalyst loading and hydrogen pressure for catalytic hydrogenation. | 5-nitro-1H-indole-3-carbonitrile (starting material), 5-hydroxylamino-1H-indole-3-carbonitrile, 5-nitroso-1H-indole-3-carbonitrile |
| Presence of multiple spots on TLC after the Vilsmeier-Haack formylation of 5-nitroindole. | - Over-reaction or side reactions under the Vilsmeier-Haack conditions. - Degradation of the starting material or product. | - Carefully control the reaction temperature, adding reagents dropwise at low temperatures. - Use a milder formylating agent if possible. - Ensure anhydrous conditions. | Dimerized indole species. |
| Product discoloration (e.g., pinkish or brownish hue). | Oxidation of the aminophenyl group in the final product. Indole derivatives can be sensitive to air and light.[1] | - Store the final product under an inert atmosphere (e.g., argon or nitrogen). - Protect the reaction and product from light. - Recrystallize the final product from a suitable solvent. | Oxidized and polymerized indole derivatives. |
| Difficulty in purifying the final product by column chromatography. | Formation of closely related byproducts with similar polarity to the desired product. | - Optimize the solvent system for column chromatography. - Consider derivatization of the amine to alter polarity for easier separation, followed by deprotection. - Recrystallization may be a more effective purification method. | Isomeric impurities, partially reduced intermediates. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the key steps where byproducts can form?
A common and effective route starts from 5-nitro-1H-indole. The key steps are:
-
Formylation at the C3 position: Typically via a Vilsmeier-Haack reaction to yield 5-nitro-1H-indole-3-carbaldehyde.[2][3] Byproducts can include dimerized indoles.[3]
-
Conversion of the aldehyde to a nitrile: This can be achieved using various reagents, such as hydroxylamine followed by dehydration, or more directly with reagents like tosyl isocyanide.
-
Reduction of the nitro group: Catalytic hydrogenation (e.g., with Pd/C) or chemical reduction (e.g., with SnCl₂ or Fe/HCl) is used to obtain the final this compound.[3] Incomplete reduction is a common source of byproducts in this step.
Q2: My final product is unstable and changes color over time. How can I prevent this?
The 5-aminoindole moiety is susceptible to air oxidation, which can lead to discoloration and the formation of impurities.[1][3] To minimize degradation, it is crucial to handle and store the compound under an inert atmosphere (nitrogen or argon) and protect it from light.
Q3: I am observing a byproduct with a mass corresponding to a dimer of my starting material. How can this be avoided?
Dimerization can occur under certain reaction conditions, particularly during electrophilic substitution reactions on the indole ring. In the context of the Vilsmeier-Haack reaction, overly harsh conditions (e.g., high temperatures) can promote side reactions. Careful control of the reaction temperature and stoichiometry of reagents can help minimize the formation of such byproducts.[3]
Experimental Protocols
Protocol 1: Synthesis of 5-nitro-1H-indole-3-carbaldehyde (Vilsmeier-Haack Reaction)[2]
-
In a round-bottom flask, dissolve 5-nitroindole in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of a 30% aqueous sodium hydroxide (NaOH) solution until the pH is basic.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it under a vacuum to yield 5-nitro-1H-indole-3-carbaldehyde.
Protocol 2: Synthesis of 5-nitro-1H-indole-3-carbonitrile
-
To a solution of 5-nitro-1H-indole-3-carbaldehyde in a suitable solvent (e.g., formic acid), add hydroxylamine hydrochloride.[4]
-
Heat the mixture under reflux for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Reduction of 5-nitro-1H-indole-3-carbonitrile to this compound[3]
-
Dissolve 5-nitro-1H-indole-3-carbonitrile in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathway for this compound and potential byproduct formation.
Caption: A logical workflow for troubleshooting common issues in chemical synthesis.
References
Technical Support Center: Synthesis of 5-amino-1H-indole-3-carbonitrile Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the reaction yield of 5-amino-1H-indole-3-carbonitrile derivatives. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound derivative consistently low?
Low yields can be attributed to several factors ranging from suboptimal reaction conditions to the purity of starting materials.[1]
-
Suboptimal Reaction Conditions: The reaction temperature, time, and choice of catalyst are critical. Systematically optimizing these parameters is crucial. For instance, some indole syntheses are highly sensitive to temperature and acid strength.[1]
-
Purity of Starting Materials: Impurities in reactants, such as the substituted aniline or the cyclization precursor, can lead to unwanted side reactions and a decrease in the desired product.[1] Ensure all starting materials are of high purity, and consider purification before use if necessary.
-
Instability of Intermediates: The 5-aminoindole core can be susceptible to air oxidation, especially after the reduction of a nitro group precursor.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction kinetics and solubility of reactants and intermediates. Common solvents for similar syntheses include ethanol, methanol, acetonitrile, and dimethylformamide (DMF).[2][3]
Q2: My reaction is producing a significant amount of side products. How can I improve selectivity?
The formation of side products is a common challenge in indole synthesis.
-
Protecting Groups: Sensitive functional groups on your starting materials may require protection to prevent unwanted reactions. For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM.[1]
-
Control of Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the desired reaction pathway over side reactions. However, this may require longer reaction times.
-
Choice of Cyclization Strategy: Different indole synthesis methods (e.g., Fischer, Leimgruber-Batcho) have varying tolerances to functional groups.[4] If one method is problematic, exploring an alternative synthetic route may be beneficial. For example, the Leimgruber–Batcho indole synthesis is noted for its efficiency and high yields in producing substituted indoles.
Q3: I am having difficulty with the final purification of my this compound derivative. What are the recommended methods?
Purification can be challenging due to the polarity of the amino group and potential for multiple products.
-
Flash Chromatography: This is a common and effective method for purifying indole derivatives. A gradient elution is often necessary to separate the product from starting materials and byproducts. A typical mobile phase could be a gradient of methanol in dichloromethane.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining high-purity material. Experiment with different solvents to find the optimal conditions. A mixture of acetone and hexane has been used for indole-3-carbonitrile.[6]
-
Sublimation: For thermally stable compounds, sublimation under high vacuum can be a very effective purification technique for removing non-volatile impurities.[6]
Frequently Asked Questions (FAQs)
Q1: What is a common precursor for the 5-amino group, and what are the typical reduction conditions?
A common strategy is to start with a 5-nitroindole derivative and then reduce the nitro group to an amine.[2]
-
Catalytic Hydrogenation: A widely used method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[2] This method is generally clean and high-yielding.
Q2: How can I introduce the carbonitrile group at the C3 position?
The introduction of the cyano group at the C3 position can be achieved through various methods. One common approach is the dehydration of an indole-3-carboxaldehyde oxime.[6] Another method involves the reaction of o-aminobenzyl cyanide with isoamyl formate in the presence of metallic sodium.[6]
Q3: Are there any specific safety precautions I should take when working with these compounds?
Standard laboratory safety practices should always be followed.
-
Handling Reagents: Many reagents used in organic synthesis are toxic, flammable, or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Inert Atmosphere: As 5-aminoindole derivatives can be air-sensitive, using an inert atmosphere is recommended to prevent degradation.[2]
-
Cyanide Compounds: If your synthesis involves cyanide reagents, be aware of their extreme toxicity and handle them with appropriate engineering controls and personal protective equipment.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-amino-1H-indole-1-carboxylate
This protocol describes the N-acylation of 5-amino-1H-indole.
-
Dissolve 4.27 g (32.3 mmol) of 5-amino-1H-indole in 50 mL of tetrahydrofuran (THF).[5]
-
Add 5.4 mL (38.8 mmol) of triethylamine to the solution.[5]
-
Cool the reaction mixture to 0°C in an ice bath.[5]
-
Add 3.4 mL (35.5 mmol) of ethyl chloroformate dropwise to the cooled solution.[5]
-
Stir the reaction mixture for 4 hours at 0°C.[5]
-
Quench the reaction by diluting with 1N HCl.[5]
-
Extract the product with ethyl acetate.[5]
-
Wash the organic phase sequentially with 1N HCl, water, and saturated aqueous sodium chloride.[5]
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield the crude product.[5]
-
Purify the crude oil by flash chromatography using a gradient of 0-2.5% methanol in dichloromethane to obtain the final product.[5]
Data Presentation
Table 1: Comparison of Reaction Conditions for Indole Derivative Syntheses
| Reaction Type | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| N-acylation | 5-amino-1H-indole | Ethyl chloroformate, Triethylamine | THF | 0°C | 4 h | 75% | [5] |
| Vilsmeier-Haack | 5-nitro-1H-indole | POCl₃, DMF | DMF | 0°C to RT | 1 h | 60% | [2] |
| Condensation/Reduction | 5-nitro-1H-indole-3-carbaldehyde | Substituted amines, NaBH₄ | EtOH:CH₃CN (1:1) | RT | 24 h | 56% | [2] |
| Nucleophilic Substitution | 5-nitro-1H-indole | 1,3-dibromopropane, KOH | DMF | RT | 30 min | - | [2] |
Note: Yields are reported for specific derivatives and may vary depending on the exact substrates used.
Visualizations
Caption: A generalized experimental workflow for the synthesis, purification, and analysis of this compound derivatives.
Caption: A troubleshooting flowchart outlining potential causes and solutions for low reaction yields in the synthesis of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 5. Synthesis routes of ethyl 5-amino-1H-indole-1-carboxylate [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Stability issues of 5-amino-1H-indole-3-carbonitrile under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-amino-1H-indole-3-carbonitrile, particularly under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing signs of degradation in an acidic solution. What could be the cause?
A1: this compound, like many indole derivatives, can be susceptible to degradation under acidic conditions. The primary cause is likely the acid-catalyzed hydrolysis of the nitrile group (-CN) to a carboxylic acid or an amide intermediate.[1][2][3] Additionally, the indole ring itself can be sensitive to strong acids, potentially leading to polymerization or other side reactions. The amino group (-NH2) can also be protonated, which may affect the overall stability and reactivity of the molecule.
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: Under acidic conditions, the nitrile group is susceptible to hydrolysis. The reaction typically proceeds in two stages, first forming an amide (5-amino-1H-indole-3-carboxamide) and then the corresponding carboxylic acid (5-amino-1H-indole-3-carboxylic acid).[2][3] The formation of the carboxylic acid is generally favored with prolonged exposure to acid and heat.
Q3: How can I minimize the degradation of this compound during my experiments involving acidic conditions?
A3: To minimize degradation, consider the following:
-
Use the mildest acidic conditions possible: Opt for weaker acids or buffer systems if your experimental protocol allows.
-
Control the temperature: Perform reactions at the lowest effective temperature, as heat can accelerate degradation.[4]
-
Limit exposure time: Reduce the duration of exposure to acidic conditions as much as possible.
-
Inert atmosphere: For sensitive applications, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which can be exacerbated by acidic conditions.[5]
-
Protect from light: Indole compounds can be light-sensitive, and photolytic degradation can occur.[4][6] Store and handle the compound in a dark place or use amber-colored vials.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, in a dark place, and under an inert atmosphere.[5] For optimal shelf life, refrigeration (2-8°C) is recommended.[7][8]
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC analysis after reaction in acidic media.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Analyze the mass of the new peaks: Use LC-MS to determine the molecular weight of the unexpected peaks. A mass increase of 17 amu could indicate hydrolysis to the amide, and a mass increase of 18 amu could suggest hydrolysis to the carboxylic acid.
-
Run a forced degradation study: Intentionally degrade a small sample of your starting material under controlled acidic conditions (see Experimental Protocols section) and compare the resulting chromatogram with your experimental sample. This can help confirm the identity of the degradation products.[9][10][11]
-
Optimize reaction conditions: If degradation is confirmed, refer to the recommendations in FAQ Q3 to minimize its occurrence.
-
Issue 2: Low yield or complete loss of starting material.
-
Possible Cause: Extensive degradation of the starting material.
-
Troubleshooting Steps:
-
Re-evaluate the acidity: The pH of your reaction may be too low. If possible, increase the pH or use a milder acid.
-
Monitor the reaction over time: Take aliquots at different time points to determine the rate of degradation and find an optimal reaction time that maximizes product formation while minimizing starting material loss.
-
Check for precipitation: In some cases, degradation products or the protonated starting material may precipitate out of solution. Ensure complete dissolution and analyze any solid material.
-
Data Presentation
Table 1: Illustrative Forced Degradation of this compound under Acidic Conditions
| Condition | Time (hours) | Temperature (°C) | % this compound Remaining | % 5-amino-1H-indole-3-carboxamide | % 5-amino-1H-indole-3-carboxylic acid |
| 0.1 M HCl | 2 | 25 | 85 | 12 | 3 |
| 0.1 M HCl | 6 | 25 | 65 | 28 | 7 |
| 0.1 M HCl | 2 | 60 | 40 | 45 | 15 |
| 1 M HCl | 2 | 25 | 55 | 35 | 10 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol is a general guideline for conducting a forced degradation study to assess the stability of this compound under acidic conditions.[4][9][10]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Treatment:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Prepare a parallel sample with 1 mL of 1 M hydrochloric acid.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 60°C) for a defined period (e.g., 2, 6, 12, and 24 hours). Protect the samples from light.
-
Neutralization: After incubation, cool the samples to room temperature and neutralize them with an appropriate amount of a base (e.g., 0.1 M or 1 M sodium hydroxide).
-
Dilution: Dilute the neutralized samples to a final concentration suitable for your analytical method (e.g., 0.1 mg/mL) using the mobile phase of your HPLC method.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify degradation products.
Mandatory Visualizations
References
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. FCKeditor - Resources Browser [ohiotech.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 6960-44-7|5-Amino-1H-indole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. 159768-57-7 | this compound - Moldb [moldb.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. scispace.com [scispace.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tar Formation in Indole Synthesis
Welcome to the technical support center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent tar formation, a common challenge that can significantly impact reaction yield and product purity. Below, you will find troubleshooting guides and frequently asked questions (FAQs) for various indole synthesis methods, complete with detailed experimental protocols and data to support optimization.
General Troubleshooting and FAQs
Q1: What are the most common causes of tar formation in indole synthesis?
A1: Tar formation is generally a result of side reactions that lead to high-molecular-weight, polymeric byproducts. The primary causes include:
-
Harsh Reaction Conditions: High temperatures and highly acidic or basic conditions can promote the degradation of starting materials, intermediates, or the final indole product.[1][2] Indoles themselves can be unstable and polymerize in the presence of strong acids.
-
Side Reactions: Competing reaction pathways such as aldol condensations, Friedel-Crafts reactions, and N-N bond cleavage can lead to a complex mixture of byproducts that are difficult to separate from the desired indole.
-
Instability of Reactants or Intermediates: Starting materials or key intermediates in the reaction mechanism may be prone to decomposition or polymerization under the reaction conditions.
-
Presence of Reactive Functional Groups: Certain functional groups on the starting materials may not be compatible with the reaction conditions, leading to undesired side reactions.
Q2: How can I minimize tar formation in my indole synthesis?
A2: A systematic approach to optimizing your reaction can significantly reduce tar formation:
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, reaction time, and catalyst concentration. Often, milder conditions can favor the desired reaction pathway.
-
Choose the Right Synthesis Route: Depending on the desired substitution pattern of your indole, some synthesis methods are inherently cleaner than others.
-
Utilize Protecting Groups: Protecting reactive functional groups on your starting materials can prevent them from participating in unwanted side reactions. Common protecting groups for the indole nitrogen include Boc, tosyl, and SEM.[3][4][5][6]
-
Ensure Purity of Starting Materials: Impurities in your reactants can sometimes catalyze side reactions, leading to tar formation.
-
Consider Modern Synthesis Techniques: Microwave-assisted organic synthesis (MAOS) can often reduce reaction times and improve yields by providing rapid and uniform heating, which can minimize the formation of thermal decomposition byproducts.[1][7][8][9][10]
Synthesis-Specific Troubleshooting Guides
Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method, but it is susceptible to tar formation, especially with sensitive substrates.
FAQs:
-
Q: My Fischer indole synthesis is producing a lot of black tar. What's happening?
-
A: This is often due to the strongly acidic conditions and high temperatures typically employed. Strong acids like sulfuric acid or polyphosphoric acid can cause polymerization of the indole product or promote side reactions like aldol condensation of the starting ketone/aldehyde and Friedel-Crafts reactions.
-
-
Q: I am attempting to synthesize a 3-aminoindole and the reaction is failing, leading to tar and other byproducts. Why?
-
A: Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to preferential N-N bond cleavage as a side reaction instead of the desired cyclization. This is a known challenge in the synthesis of 3-aminoindoles.
-
-
Q: How can I modify the Fischer indole synthesis to reduce tar formation?
Troubleshooting Workflow for Fischer Indole Synthesis
Caption: Troubleshooting workflow for the Fischer indole synthesis.
Quantitative Data: Microwave-Assisted Fischer Indole Synthesis
| Entry | Arylhydrazine | Ketone/Aldehyde | Catalyst/Solvent | Power (W) | Time (min) | Temp. (°C) | Yield (%) |
| 1 | Phenylhydrazine | Propiophenone | Eaton's Reagent | 300 | 10 | 170 | 92 |
| 2 | Phenylhydrazine | Cyclohexanone | Eaton's Reagent | 300 | 10 | 170 | 85 |
| 3 | 4-Methoxyphenylhydrazine | Acetophenone | Eaton's Reagent | 300 | 15 | 170 | 88 |
| 4 | Phenylhydrazine | Acetophenone | P₂O₅/MeSO₃H | - | 10 | 170 | 95 |
Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis of 2-Phenyl-3-methylindole [1]
-
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol).
-
Catalyst Addition: Carefully add Eaton's Reagent (2 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralization and Extraction: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, concentrate in vacuo, and purify by column chromatography.
Bischler-Möhlau Indole Synthesis
The classical Bischler-Möhlau synthesis often suffers from harsh conditions, leading to low yields and tar formation. Modern modifications, particularly using microwave irradiation, have significantly improved its utility.
FAQs:
-
Q: My Bischler-Möhlau reaction is giving a very low yield and a complex mixture of products. What can I do?
-
Q: Can I run the Bischler-Möhlau synthesis without a solvent?
Quantitative Data: Microwave-Assisted Bischler-Möhlau Synthesis [9]
| Entry | Aniline | Phenacyl Bromide | Conditions | Time (s) | Yield (%) |
| 1 | Aniline | Phenacyl bromide | 2:1 mixture, 600 W | 60 | 71 |
| 2 | 4-Methylaniline | Phenacyl bromide | 2:1 mixture, 600 W | 45 | 75 |
| 3 | 4-Methoxyaniline | Phenacyl bromide | 2:1 mixture, 600 W | 45 | 72 |
| 4 | Aniline | 4-Bromophenacyl bromide | 2:1 mixture, 600 W | 60 | 68 |
Experimental Protocol: One-Pot, Solvent-Free Microwave-Assisted Bischler-Möhlau Synthesis [7][8]
-
Reactant Preparation: In an open vessel, mix the appropriate aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).
-
Initial Reaction: Stir the mixture at room temperature for 3 hours.
-
Microwave Irradiation: Add 3 drops of dimethylformamide (DMF) to the mixture. Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.
-
Work-up and Purification: After cooling, the product can be purified by column chromatography on silica gel.
Madelung Indole Synthesis
The traditional Madelung synthesis requires very high temperatures and strong bases, which are prime conditions for tar formation. Milder variations have been developed to address this issue.
FAQs:
-
Q: The high temperatures (200-400 °C) of the Madelung synthesis are causing significant decomposition of my starting material. Are there milder alternatives?
-
A: Yes, the Madelung-Houlihan variation utilizes strong, metal-mediated bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF). This allows the reaction to proceed at much lower temperatures, in the range of -20 to 25 °C, thus avoiding thermal decomposition and tar formation.[2]
-
-
Q: Can I perform the Madelung synthesis using microwave heating?
-
A: Microwave irradiation has been successfully applied to the Madelung synthesis, allowing for significantly reduced reaction times (e.g., 20 minutes) while still reaching high temperatures in a controlled manner.[7]
-
Quantitative Data: Comparison of Madelung Synthesis Conditions
| Method | Base | Solvent | Temperature (°C) |
| Classical Madelung | Na/K alkoxide | Hexane/THF | 200-400 |
| Madelung-Houlihan | n-BuLi / LDA | THF | -20 to 25 |
| Microwave-Assisted | K-tert-butoxide | - | up to 330 |
| LiN(SiMe₃)₂/CsF System | LiN(SiMe₃)₂/CsF | TBME | 110 |
Experimental Protocol: Madelung-Houlihan Variation [2]
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-acyl-o-toluidine in anhydrous THF.
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath.
-
Base Addition: Slowly add a solution of n-butyllithium or lithium diisopropylamide (2.2 equivalents) in THF to the reaction mixture while maintaining the low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Quenching and Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Nenitzescu Indole Synthesis
The Nenitzescu synthesis is a valuable method for preparing 5-hydroxyindoles, but it is known for producing byproducts and polymeric materials.
FAQs:
-
Q: My Nenitzescu reaction is giving a low yield and a lot of tar. What are the likely causes?
-
Q: How can I improve the yield and selectivity of my Nenitzescu synthesis?
-
A: The choice of solvent is critical; highly polar solvents generally give better results.[12] The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), can also promote the desired cyclization to the indole.[12] Controlling the stoichiometry of the benzoquinone (a 20-60% excess is often optimal) can also help to improve the yield.[12]
-
Reaction Pathways in Nenitzescu Synthesis
Caption: Competing reaction pathways in the Nenitzescu indole synthesis.
Purification Strategies for Tar Removal
Q: My reaction has produced a significant amount of tar. What are the best methods for purifying my indole product?
A: Removing tarry byproducts can be challenging. Here are some strategies:
-
Column Chromatography: This is the most common method for purifying indole derivatives. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial for achieving good separation.
-
Crystallization: If your indole product is a solid, crystallization can be a highly effective method for purification. It is important to choose a solvent system in which the indole is soluble at high temperatures but sparingly soluble at low temperatures, while the tarry impurities remain in solution.
-
Solvent Extraction: A liquid-liquid extraction can sometimes be used to separate the desired indole from tarry materials. For example, dissolving the crude product in a water-immiscible organic solvent and washing with an aqueous solution can help to remove some polar impurities.[14][15][16][17] A multi-step extraction and re-extraction process may be necessary.[14][15][16]
-
Activated Carbon: Treatment with activated carbon can sometimes be used to adsorb colored, high-molecular-weight impurities. However, it may also adsorb some of the desired product, so this should be used with caution.
References
- 1. benchchem.com [benchchem.com]
- 2. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 9. sciforum.net [sciforum.net]
- 10. researchgate.net [researchgate.net]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
Improving the regioselectivity of reactions with 5-amino-1H-indole-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions with 5-amino-1H-indole-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for electrophilic reactions?
A1: this compound possesses multiple nucleophilic centers that can react with electrophiles. The reactivity of these sites is influenced by the electronic effects of the amino and cyano substituents. The primary reactive sites are:
-
C4 and C6 positions: The potent electron-donating amino group at the C5 position strongly activates the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions (C4 and C6).
-
N1 position: The indole nitrogen (N1) is a nucleophilic site, particularly under basic conditions which facilitate its deprotonation.
-
C5-Amino group: The exocyclic amino group is also nucleophilic and can compete for electrophiles, leading to N-functionalization at C5.
-
C2 position: While less reactive than C4 and C6, the C2 position of the indole ring can also undergo electrophilic attack, especially if other sites are blocked.
Q2: How can I selectively achieve N1-alkylation or acylation without side reactions at the C5-amino group or the aromatic ring?
A2: Selective N1-functionalization can be achieved by exploiting the higher acidity of the N1-proton compared to the C5-amino protons.
-
Use of a suitable base: Employing a base that is strong enough to deprotonate the N1-indole (e.g., NaH, KHMDS) but not the C5-amino group can generate the N1-anion selectively. Subsequent reaction with an alkylating or acylating agent will then predominantly occur at the N1 position.
-
Protection of the C5-amino group: An alternative strategy is to first protect the C5-amino group with a suitable protecting group (e.g., Boc, Ac). With the more nucleophilic amino group masked, the N1-position becomes the primary site for reaction with electrophiles under basic conditions.
Q3: What strategies can be employed to favor electrophilic substitution at the C4 or C6 position?
A3: To promote electrophilic aromatic substitution on the benzene ring (C4/C6), it is often necessary to decrease the nucleophilicity of the competing N1 and C5-amino positions.
-
Protection of N1 and C5-NH2: Protecting both the indole nitrogen and the C5-amino group is the most effective strategy. Common protecting groups for the amino group include acetyl (Ac) or tert-butoxycarbonyl (Boc). The indole nitrogen can also be protected, for example with a Boc or a 2-(trimethylsilyl)ethoxymethyl (SEM) group. With both nitrogens masked, electrophilic attack will be directed to the activated C4 and C6 positions.
-
Choice of Reaction Conditions: In some cases, careful selection of the electrophile and reaction conditions can favor aromatic substitution even without protection. For instance, using milder Lewis acids or running the reaction at lower temperatures may reduce the extent of N-functionalization.
Q4: Is it possible to achieve substitution at the C2 position?
A4: Substitution at the C2 position is challenging due to the directing effects of the existing substituents. However, it may be possible under specific conditions:
-
Blocking of other reactive sites: If the N1, C4, C5-NH2, and C6 positions are all blocked, subsequent functionalization may be directed to C2.
-
Directed Metalation: A directed metalation approach, where a directing group is installed on the N1 position, could potentially facilitate lithiation and subsequent electrophilic quench at the C2 position.
Troubleshooting Guides
Problem 1: Low yield of desired C4/C6 substituted product and formation of multiple N-substituted byproducts in electrophilic aromatic substitution.
| Possible Cause | Troubleshooting Step |
| High nucleophilicity of N1 and C5-amino group. | Protect the C5-amino group with an acetyl (Ac) or Boc group. Consider also protecting the N1-indole nitrogen, for example, with a Boc or SEM group. |
| Reaction conditions are too harsh, leading to lack of selectivity. | Lower the reaction temperature. Use a milder Lewis acid or a smaller excess of the electrophile. |
| The chosen solvent promotes N-substitution. | Screen different solvents. Aprotic, non-polar solvents may disfavor the formation of charged intermediates involved in N-alkylation/acylation. |
Problem 2: Predominant N1-substitution when targeting C5-amino group functionalization.
| Possible Cause | Troubleshooting Step |
| The base used is strong enough to deprotonate N1. | Use a weaker, non-nucleophilic organic base (e.g., triethylamine, DIPEA) that is less likely to deprotonate the indole N-H. |
| The electrophile is highly reactive and not selective. | Use a less reactive electrophile or add it slowly to the reaction mixture at a low temperature. |
| N1-anion is thermodynamically favored. | Protect the N1 position with a readily cleavable protecting group (e.g., Boc) before attempting functionalization of the C5-amino group. |
Problem 3: Difficulty in achieving regioselective halogenation at C4 or C6.
| Possible Cause | Troubleshooting Step |
| Over-halogenation or reaction at undesired positions. | Protect both the N1 and C5-amino groups to deactivate these sites and direct halogenation to the aromatic ring. |
| The halogenating agent is too reactive. | Use a milder halogenating agent (e.g., N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) instead of Br2 or I2). |
| Reaction conditions favor radical pathways leading to complex mixtures. | Perform the reaction in the dark and at low temperatures to minimize radical side reactions. |
Data Presentation
Table 1: Common Protecting Groups for Controlling Regioselectivity
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Orthogonality Notes |
| C5-Amino | Acetyl | Ac | Acetic anhydride, pyridine | Mild acid or base (e.g., HCl, NaOH) | Cleaved under conditions that may also remove some N1-protecting groups. |
| C5-Amino | tert-Butoxycarbonyl | Boc | Boc2O, base (e.g., TEA, DMAP) | Strong acid (e.g., TFA, HCl) | Stable to many conditions used for N1-alkylation/acylation. |
| N1-Indole | tert-Butoxycarbonyl | Boc | Boc2O, base (e.g., DMAP) | Strong acid (e.g., TFA, HCl) | Same as C5-Boc. |
| N1-Indole | 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, base (e.g., NaH) | Fluoride source (e.g., TBAF) or acid | Orthogonal to Boc and Ac groups. |
Experimental Protocols
Protocol 1: Selective N1-Alkylation of this compound
-
Protection of the C5-amino group:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure. Purify the crude product by column chromatography to obtain N-Boc-5-amino-1H-indole-3-carbonitrile.
-
-
N1-Alkylation:
-
To a solution of N-Boc-5-amino-1H-indole-3-carbonitrile (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
-
Deprotection of the C5-amino group:
-
Dissolve the N1-alkylated, N5-Boc protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM).
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Remove the solvent and TFA under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product.
-
Purify as needed.
-
Protocol 2: Regioselective C6-Bromination of this compound
-
Protection of C5-Amino and N1-Indole:
-
Protect the C5-amino group as the N-acetyl derivative by reacting this compound with acetic anhydride in the presence of pyridine.
-
Protect the N1-position of the resulting N-(3-cyano-1H-indol-5-yl)acetamide with a suitable protecting group, for instance, a SEM group using SEM-Cl and a strong base like NaH.
-
-
Bromination:
-
Dissolve the fully protected indole (1.0 eq) in a suitable solvent like DMF or THF.
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product, dry the organic layer, and concentrate. Purify by column chromatography to isolate the C6-bromo derivative. The C4-bromo isomer may also be formed and require separation.
-
-
Deprotection:
-
Remove the protecting groups under their respective standard conditions (e.g., fluoride for SEM, and basic or acidic hydrolysis for the acetyl group) to yield 6-bromo-5-amino-1H-indole-3-carbonitrile.
-
Mandatory Visualizations
Caption: Overview of potential regioselectivity in electrophilic reactions.
Caption: Workflow for regioselective substitution using protecting groups.
Side reactions of the carbonitrile group in 5-amino-1H-indole-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-amino-1H-indole-3-carbonitrile. The following information addresses potential side reactions involving the carbonitrile group and provides protocols to identify and mitigate these issues.
Troubleshooting Guide
Issue: Formation of an Unexpected, More Polar Byproduct
Question: During my reaction, I've observed the formation of a new, more polar spot on my TLC plate that wasn't present in the starting material. What could this be?
Answer: The formation of a more polar byproduct often suggests the hydrolysis of the carbonitrile group. Under acidic or basic conditions, even trace amounts of water can lead to the conversion of the nitrile to either a primary amide (5-amino-1H-indole-3-carboxamide) or a carboxylic acid (5-amino-1H-indole-3-carboxylic acid). The carboxylic acid will be significantly more polar than the amide.
Recommended Actions:
-
Reaction Condition Control: Ensure your reaction is conducted under strictly anhydrous conditions. Use freshly dried solvents and inert atmosphere (e.g., nitrogen or argon).
-
pH Control: If your reaction conditions are not pH-sensitive, maintain a neutral pH to minimize acid- or base-catalyzed hydrolysis.
-
Product Identification: To confirm the identity of the byproduct, you can attempt to synthesize the suspected amide or carboxylic acid standards. Alternatively, analytical techniques such as LC-MS or high-resolution mass spectrometry can help identify the mass of the impurity.
Issue: Presence of a Byproduct with a Higher Molecular Weight
Question: My mass spectrometry analysis shows a peak with a higher molecular weight than my expected product. What could be the cause?
Answer: A higher molecular weight species could indicate a dimerization or oligomerization reaction. The amino group at the 5-position makes the indole ring electron-rich and susceptible to oxidation, which can sometimes lead to the formation of dimeric products. While less common for the carbonitrile group itself under typical synthetic conditions, intermolecular reactions cannot be entirely ruled out, especially at elevated temperatures.
Recommended Actions:
-
Temperature Control: Avoid excessive heating during the reaction and work-up.
-
Inert Atmosphere: Protect the reaction from air by using an inert atmosphere to prevent oxidation of the amino group.
-
Structural Elucidation: Utilize NMR spectroscopy (¹H, ¹³C, and 2D-NMR) and mass spectrometry to determine the structure of the high-molecular-weight species.
Issue: Complete or Partial Loss of the Carbonitrile Group Signal in Spectroscopic Analysis
Question: In my NMR or IR spectrum of the crude product, the characteristic nitrile peak (around 2200-2260 cm⁻¹ in IR; a distinct singlet in ¹³C NMR) is weak or absent. What happened to the carbonitrile group?
Answer: This indicates that the carbonitrile group has likely undergone a reaction. The two most probable transformations are hydrolysis to an amide/carboxylic acid or reduction to a primary amine (aminomethyl group).
-
Hydrolysis: As mentioned previously, this can occur in the presence of acid or base and water.
-
Reduction: If your reaction involves a reducing agent (e.g., lithium aluminum hydride, sodium borohydride in the presence of a catalyst, or catalytic hydrogenation), the nitrile can be reduced to a primary amine ( (5-amino-1H-indol-3-yl)methanamine).[1][2][3]
Recommended Actions:
-
Re-evaluate Reagents: Carefully check all reagents used in the reaction for any unintended reducing or hydrolyzing properties.
-
Spectroscopic Analysis: Look for evidence of the new functional group. For an amide, look for broad N-H stretches in the IR and a carbonyl peak in the ¹³C NMR. For a carboxylic acid, look for a very broad O-H stretch in the IR. For a primary amine, look for N-H stretches in the IR and a new CH₂ signal in the ¹H and ¹³C NMR.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the carbonitrile group of this compound most susceptible to hydrolysis?
A1: The carbonitrile group is most susceptible to hydrolysis under either strong acidic (e.g., concentrated HCl, H₂SO₄) or strong basic (e.g., NaOH, KOH) conditions, especially at elevated temperatures.[3][4] Even milder conditions with prolonged reaction times in the presence of water can lead to partial hydrolysis.
Q2: Can the carbonitrile group be reduced in the presence of the amino group?
A2: Yes, selective reduction of the carbonitrile group in the presence of an aromatic amino group can be challenging. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will likely reduce the nitrile to a primary amine.[1][2][3] Catalytic hydrogenation (e.g., with H₂/Pd-C) might also affect other functional groups depending on the reaction conditions. Careful selection of the reducing agent and reaction conditions is crucial for selectivity.
Q3: What are some common byproducts to expect during reactions involving the indole nitrogen (N-H)?
A3: When performing reactions at the indole nitrogen (e.g., N-alkylation), if the reaction is not driven to completion, you may isolate unreacted starting material. Furthermore, if the electrophile is bifunctional, there is a possibility of dimerization where two indole molecules are linked through the electrophile. The basicity of the aniline nitrogen is decreased due to its involvement in the aromatic system, but it can still react under certain conditions.
Q4: How can I monitor the progress of a reaction involving this compound to minimize side reactions?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring reaction progress. Use a suitable solvent system that provides good separation between your starting material, desired product, and any potential byproducts. Comparing the reaction mixture to a spot of the starting material will show the consumption of the reactant and the formation of new products. For more quantitative analysis, HPLC or LC-MS can be employed.
Potential Side Reaction Pathways
The following diagram illustrates the primary side reactions that the carbonitrile group of this compound can undergo.
Caption: Potential side reactions of the carbonitrile group.
Quantitative Data on Side Product Formation (Hypothetical)
The following table provides hypothetical data to illustrate how different reaction conditions can influence the formation of side products during a reaction intended to modify another part of the this compound molecule.
| Reaction Condition | Desired Product Yield (%) | Amide Byproduct (%) | Carboxylic Acid Byproduct (%) | Amine Byproduct (%) | Unreacted Starting Material (%) |
| Anhydrous, Neutral pH, 25°C | 95 | <1 | <1 | 0 | 4 |
| Aqueous, pH 4, 50°C | 60 | 15 | 5 | 0 | 20 |
| Aqueous, pH 10, 50°C | 55 | 20 | 10 | 0 | 15 |
| Anhydrous, NaBH₄, 25°C | 80 | <1 | <1 | 10 | 9 |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Hydrolysis by TLC
-
Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable volatile solvent (e.g., ethyl acetate, methanol).
-
TLC Plate: Spot the dissolved sample onto a silica gel TLC plate alongside a spot of the this compound starting material.
-
Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol).
-
Visualization: Visualize the spots under UV light (254 nm and/or 365 nm). More polar compounds, such as the amide and carboxylic acid byproducts, will have lower Rf values (travel a shorter distance up the plate) compared to the starting material.
Protocol 2: General Procedure for Reduction of the Carbonitrile Group
Warning: This reaction should be performed by trained personnel in a fume hood with appropriate personal protective equipment. Lithium aluminum hydride reacts violently with water.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄) (4 equivalents) suspended in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture to 0°C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Work-up: Filter the resulting solids and wash them thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Acid-Catalyzed Hydrolysis to Carboxylic Acid
-
Setup: In a round-bottom flask, dissolve this compound in a mixture of acetic acid and concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it onto ice. Adjust the pH to be neutral or slightly basic with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting solid by recrystallization or column chromatography.
References
Technical Support Center: Monitoring Reactions of 5-amino-1H-indole-3-carbonitrile by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring reactions involving 5-amino-1H-indole-3-carbonitrile using thin-layer chromatography (TLC).
Troubleshooting and FAQs
Q1: My spots are streaking on the TLC plate. How can I fix this?
A1: Streaking is a common issue when working with amines like this compound. This often happens because the basic amino group interacts strongly with the acidic silica gel stationary phase.[1][2][3]
Here are several solutions to resolve streaking:
-
Add a Basic Modifier: Add a small amount (0.1-2%) of a base such as triethylamine (Et3N) or a few drops of ammonium hydroxide to your mobile phase.[1][2] This will neutralize the acidic sites on the silica gel and prevent the amine from sticking, resulting in sharper spots.
-
Reduce Sample Concentration: You may have overloaded the plate by spotting too much of your reaction mixture.[1][2][3] Dilute your sample with a volatile solvent (e.g., ethyl acetate or methanol) and spot it again.
-
Use a Different Stationary Phase: If streaking persists, consider using a different type of TLC plate, such as alumina or a reversed-phase (C18) plate, where the interactions will be different.[2]
Q2: I can't see any spots on my TLC plate after developing it. What should I do?
A2: If your starting material, product, or intermediates are not colored, you will need a visualization method to see the spots.
-
UV Visualization (Non-destructive): Indole derivatives are typically UV-active due to their aromatic structure.[4] View the plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots on the fluorescent green background of the TLC plate.[4][5] It is good practice to circle the spots with a pencil while they are visible under the UV light.[5][6]
-
Chemical Staining (Destructive): If the compounds are not UV-active or for better visualization, you can use a chemical stain.[4][5]
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, which typically produces blue or purple spots.[4][6]
-
Potassium Permanganate (KMnO₄): This is a general stain for compounds that can be oxidized. It will appear as yellow or brown spots on a purple background.[4][7]
-
p-Anisaldehyde Stain: This is a good general-purpose stain that is sensitive to many functional groups and can produce a range of colors.[4][7]
-
-
Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method that will stain most organic compounds a temporary yellow-brown color.[4][5]
-
Sample Concentration: Your sample may be too dilute.[2] Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between each application.[1][2]
Q3: The Rf values of my starting material and product are too similar. How can I improve the separation?
A3: When the retention factor (Rf) values are too close, it is difficult to monitor the reaction's progress. The key is to change the polarity of the mobile phase.
-
Decrease Mobile Phase Polarity: If your spots are running too high up the plate (high Rf), your mobile phase is too polar.[2] Decrease the proportion of the more polar solvent in your mixture (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture).
-
Increase Mobile Phase Polarity: If your spots are staying too close to the baseline (low Rf), your mobile phase is not polar enough.[2] Increase the proportion of the more polar solvent.
-
Try Different Solvent Systems: Sometimes, a simple adjustment of ratios is not enough. You may need to switch to a different solvent system altogether. For example, if you are using hexane/ethyl acetate, you could try dichloromethane/methanol.
Q4: What is a good starting mobile phase for TLC analysis of a this compound reaction?
A4: A good starting point for developing a TLC method for indole derivatives is a mixture of a non-polar and a moderately polar solvent. A common system is ethyl acetate (EtOAc) and petroleum ether (or hexanes). A starting ratio of 1:2 or 1:3 (EtOAc:petroleum ether) is often effective.[8] You can then adjust the ratio to achieve an Rf value for your starting material of around 0.2-0.3, which will allow room for the product to move further up the plate.
Experimental Protocol: Monitoring N-Acetylation of this compound
This protocol describes how to monitor the N-acetylation of this compound to form 5-acetamido-1H-indole-3-carbonitrile by TLC.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: 30% Ethyl Acetate in Hexane with 0.5% Triethylamine
-
Visualization agents: UV lamp (254 nm), Ehrlich's reagent.
Procedure:
-
Prepare the TLC Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (R).
-
Spot the Plate:
-
Dissolve a small amount of the starting material (this compound) in a volatile solvent (e.g., methanol).
-
In the 'SM' lane, use a capillary tube to apply a small spot of the starting material solution onto the baseline.
-
At time zero (t=0) of your reaction, take a small aliquot of the reaction mixture, dilute it, and spot it on the 'R' lane.
-
In the 'C' lane, spot the starting material first, and then carefully spot the reaction mixture directly on top of it. This co-spot helps to confirm the identity of the starting material spot in the reaction lane.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Make sure the solvent level is below the baseline.[9] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize and Analyze:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
View the plate under a UV lamp and circle any visible spots.
-
For more specific visualization, dip the plate into Ehrlich's reagent, then gently heat it with a heat gun until colored spots appear. Indole-containing compounds will typically turn blue or purple.
-
As the reaction proceeds, you should see the spot corresponding to the starting material diminish in intensity, while a new spot, corresponding to the more polar product (5-acetamido-1H-indole-3-carbonitrile), appears at a lower Rf value.
-
-
Repeat Monitoring: Repeat the TLC analysis at regular intervals (e.g., every 30 minutes) until the starting material spot is no longer visible in the reaction mixture lane.
Data Presentation
The following table summarizes expected Rf values for the starting material and product in a typical mobile phase system. Actual Rf values may vary depending on the specific conditions.
| Compound | Mobile Phase System (EtOAc:Hexane:Et₃N) | Expected Rf Value | Visualization Method |
| This compound (SM) | 30:70:0.5 | ~ 0.4 | UV, Ehrlich's Reagent |
| 5-acetamido-1H-indole-3-carbonitrile (Product) | 30:70:0.5 | ~ 0.2 | UV, Ehrlich's Reagent |
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common TLC issues.
Experimental Workflow for TLC Monitoring
Caption: Workflow for monitoring a chemical reaction using TLC.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. silicycle.com [silicycle.com]
- 3. chembam.com [chembam.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. silicycle.com [silicycle.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. rsc.org [rsc.org]
- 9. aga-analytical.com.pl [aga-analytical.com.pl]
Technical Support Center: 5-Amino-1H-indole-3-carbonitrile Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-amino-1H-indole-3-carbonitrile. The following information addresses common issues related to the effect of solvents on its reactivity.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the N-alkylation of this compound?
The choice of solvent is critical for controlling the regioselectivity and yield of N-alkylation. Generally, polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF), in combination with a strong base like sodium hydride (NaH), favor N-alkylation over C3-alkylation.[1] This is because these solvents effectively solvate the cation of the base, leaving the indole anion more available for nucleophilic attack on the alkylating agent. In contrast, protic solvents can solvate the indole anion, reducing its nucleophilicity and potentially leading to lower yields or side reactions.
Q2: What are the best solvents for Suzuki-Miyaura coupling reactions with a halogenated this compound derivative?
For Suzuki-Miyaura coupling reactions, various solvent systems have been successfully employed for bromoindole derivatives. Common choices include mixtures of an ethereal solvent with water, such as 1,4-dioxane/water or dimethoxyethane (DME)/water.[2][3] The aqueous component is often necessary for the solubility of the inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) required for the catalytic cycle.[2] Interestingly, for some palladium nanoparticle-catalyzed Suzuki couplings of bromoindoles, water has been used as the sole solvent, offering a greener alternative.[1][4] The optimal solvent system can depend on the specific substrates and the palladium catalyst/ligand system used.[2]
Q3: Can the solvent influence the regioselectivity of reactions on the amino group versus the indole ring?
Yes, the solvent can influence the regioselectivity. The nucleophilicity of the 5-amino group and the indole nitrogen (N1) can be modulated by the solvent. In some cases, the choice of solvent can affect which nitrogen atom is more reactive. While specific studies on this compound are limited, studies on similar amino-heterocycles suggest that factors beyond just the solvent, such as the nature of the electrophile and the presence of catalysts, also play a significant role in determining the site of reaction.[5]
Q4: What are common side reactions observed during reactions of this compound and how can solvent choice mitigate them?
Common side reactions include:
-
C3-alkylation: During N-alkylation, alkylation at the C3 position can occur. Using a strong base in a polar aprotic solvent like DMF or THF helps to favor N-alkylation.[1]
-
Over-alkylation: Formation of dialkylated products can be an issue. Controlling the stoichiometry of the alkylating agent and using less polar solvents can sometimes reduce the rate of the second alkylation.[6]
-
Debromination: In Suzuki-Miyaura coupling of bromo-derivatives, reductive debromination can be a significant side reaction. Protecting the indole nitrogen can prevent this.[2] Using anhydrous solvents is also crucial to avoid potential hydride sources that can lead to this side reaction.[2]
-
Homocoupling: In cross-coupling reactions, the formation of biaryl products from the coupling of two boronic acid molecules can occur. Thoroughly degassing the solvent and reaction mixture to remove oxygen can minimize this.[2]
Troubleshooting Guides
Low Yield in N-Alkylation
Problem: Low or no conversion of the starting material during N-alkylation.
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation | Use a stronger base (e.g., NaH). Ensure the base is fresh and handled under anhydrous conditions. |
| Poor Solubility | Select a solvent that effectively dissolves all reactants. Polar aprotic solvents like DMF, DMSO, or THF are generally good choices.[7] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Higher temperatures often favor N-alkylation.[8] |
| Reagent Impurity | Use high-purity, anhydrous solvents and reagents. Water can quench the strong base.[2] |
Poor Regioselectivity in Electrophilic Attack
Problem: Reaction occurs at an undesired position (e.g., C3 instead of N1, or on the amino group).
| Potential Cause | Suggested Solution |
| Solvent Effects | For N-alkylation, polar aprotic solvents (DMF, THF) with a strong base generally favor N1 attack. For reactions on the amino group, a less basic, non-polar solvent might be preferable to avoid deprotonation of the indole N-H. |
| Steric Hindrance | The choice of protecting groups or the steric bulk of the electrophile can direct the reaction to a less hindered site. |
| Electronic Effects | The electron-donating amino group at C5 activates the benzene ring for electrophilic substitution. Protecting the amino group may be necessary if reactions on the pyrrole ring are desired. |
Data Presentation
Solvent Effects on Suzuki-Miyaura Coupling of Bromoindoles
While specific comparative data for this compound is not available, the following table summarizes typical conditions for related bromoindoles, which can serve as a starting point for optimization.
| Solvent System | Base | Catalyst | Temperature (°C) | Yield (%) | Reference |
| 1,4-Dioxane / H₂O | K₃PO₄ | Pd(dppf)Cl₂ | 100 | Good to Excellent | [3] |
| Dimethoxyethane (DME) | K₂CO₃ | Pd(dppf)Cl₂ | 80 | High | [3] |
| H₂O | K₃PO₄ | Pd-Nanoparticles | 40 | Good | [1] |
| Acetonitrile / H₂O | K₂CO₃ | Pd(OAc)₂ / SPhos | 37 | Variable | [9] |
| Toluene / H₂O | K₂CO₃ | Various Pd catalysts | 80-100 | Variable | [2] |
Experimental Protocols
General Protocol for N-Alkylation
This protocol is a general starting point and should be optimized for specific alkylating agents.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF (or THF) to dissolve the indole. Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (1.05 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be necessary for less reactive alkylating agents.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of water or saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling of a 5-Bromo-1H-indole-3-carbonitrile Derivative
This protocol is a general starting point and requires optimization of the catalyst, ligand, base, and solvent for each specific substrate.
-
Preparation: To a reaction vessel, add the 5-bromo-1H-indole-3-carbonitrile derivative (1.0 eq.), the boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in N-alkylation reactions.
Caption: Decision workflow for solvent selection based on reaction type.
References
- 1. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Indole Synthesis: 5-amino-1H-indole-3-carbonitrile Versus Traditional Precursors
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] The efficient synthesis of functionalized indoles is therefore a critical endeavor in drug discovery and development. This guide provides an objective comparison between utilizing a pre-functionalized starting material, 5-amino-1H-indole-3-carbonitrile, and constructing the indole core from basic precursors using classical and modern synthetic methodologies. The comparison focuses on reaction yields, conditions, substrate scope, and overall efficiency, supported by experimental data and detailed protocols.
Introduction to Indole Synthesis Strategies
The synthesis of indole derivatives can be broadly categorized into two approaches:
-
Classic Named Reactions: These methods, such as the Fischer, Bischler-Möhlau, and Hemetsberger syntheses, build the indole ring from acyclic precursors. They are foundational methods that have been refined over many years.
-
Modern Catalytic Methods: These approaches often employ transition metals, such as palladium or nickel, to catalyze the formation of the indole ring, offering milder reaction conditions and broader functional group tolerance.[4]
-
Functionalization of a Pre-existing Indole Core: This strategy involves starting with a substituted indole, such as this compound, and further modifying its functional groups. This can be a more direct route to complex molecules.[5]
This guide will compare the performance of representative classical and modern methods for constructing the indole ring against the utility of this compound as a versatile starting material.
Quantitative Comparison of Indole Synthesis Methods
The following tables summarize key quantitative data for the synthesis of representative indole derivatives using various methods. These examples have been chosen to provide a comparative overview of the performance of each method under reported conditions.
Table 1: Synthesis of 2-Substituted Indoles
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80 | [1] |
| Bischler-Möhlau Synthesis (Microwave) | N-Phenacylaniline, Anilinium bromide | None (solid-state) | None | MW (540W) | 0.02 | 71 | [1] |
| Pd-Catalyzed C-H Activation | Aniline, Phenylacetylene | Pd(OAc)₂, PPh₃ | DMF | 100 | 24 | 85 | [4] |
Table 2: Synthesis of Indole-2-carboxylates
| Method | Starting Material | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Hemetsberger Synthesis | 3-Aryl-2-azido-propenoic ester | None (Thermal decomposition) | Toluene or Xylene | Reflux | Not Specified | >70 | [6][7] |
| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Sodium ethoxide, then reduction (e.g., Zn/AcOH) | Ethanol | Reflux, then RT | Multi-step | Moderate | [8] |
The Strategic Advantage of this compound
This compound is a strategically important starting material as it provides a pre-functionalized indole core with an amino group at the C5 position and a carbonitrile at the C3 position. These functional groups serve as versatile handles for a variety of chemical transformations, allowing for the rapid generation of diverse compound libraries.
The amino group can be readily acylated, alkylated, or converted to other functionalities, while the carbonitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[9] This approach can significantly shorten synthetic routes to complex target molecules that would otherwise require multi-step procedures to introduce these specific functionalities onto a plain indole ring.
For instance, the synthesis of a 5-amino-3-carboxyindole derivative would be a multi-step process starting from basic precursors using traditional methods, likely involving nitration, reduction, and then introduction of the C3 substituent followed by oxidation. In contrast, starting with this compound, this can be achieved in a single hydrolysis step.
Experimental Protocols for Key Indole Syntheses
Fischer Indole Synthesis of 2-Phenylindole
Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The mixture is cooled in an ice bath, and the product is collected by filtration and washed with 25 mL of cold ethanol. The yield of acetophenone phenylhydrazone is 87-91%.[1]
Step 2: Cyclization to 2-Phenylindole. An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker. The beaker is immersed in an oil bath at 170°C, and the mixture is stirred vigorously. The mass becomes liquid after 3-4 minutes. The beaker is removed from the bath, and the mixture is stirred for 5 minutes. The hot mixture is decolorized with Norit and filtered. After cooling, the 2-phenylindole is collected and washed with cold ethanol. The total yield is 72-80%.[1]
Bischler-Möhlau Indole Synthesis (Microwave-Assisted)
Step 1: Synthesis of N-Phenacylanilines. Equimolecular amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.[1]
Step 2: Microwave-Assisted Cyclization. A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.[1]
Hemetsberger Indole Synthesis
The Hemetsberger synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[6] The synthesis is typically carried out by heating the starting material in a high-boiling solvent such as toluene or xylene. Yields are generally good, often exceeding 70%.[6] However, the synthesis of the azido starting material can be challenging due to stability issues.[6]
Palladium-Catalyzed Indole Synthesis from 2-Alkynylanilines
A mixture of the 2-alkynylaniline (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a ligand (e.g., PPh₃, 10 mol%) in a suitable solvent (e.g., DMF, toluene) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford the desired indole.[4]
Visualization of Synthetic Workflows
The following diagrams illustrate the general workflows for classical and modern indole synthesis, as well as the logical framework for comparing these methods.
Caption: General workflow for a classic indole synthesis, such as the Fischer method.
Caption: General workflow for a modern transition-metal-catalyzed indole synthesis.
Caption: Logical framework for selecting an optimal indole synthesis strategy.
Conclusion
The choice of synthetic strategy for accessing functionalized indoles depends heavily on the specific target molecule and the desired efficiency.
-
Classical methods like the Fischer and Bischler-Möhlau syntheses are robust and well-established for preparing simpler indole cores. However, they often require harsh conditions and may have limited functional group tolerance.
-
Modern catalytic methods offer milder reaction conditions, broader substrate scope, and higher yields for the construction of the indole ring.[4]
-
Starting with a pre-functionalized precursor like this compound presents a highly efficient and strategic approach for the synthesis of complex, polysubstituted indoles. This method leverages the existing functional handles to streamline the synthetic route, often reducing the number of steps and improving the overall yield to the final target.
For researchers in drug discovery and development, the use of versatile building blocks such as this compound can accelerate the synthesis of novel compound libraries for biological screening, ultimately facilitating the identification of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound [myskinrecipes.com]
- 6. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. bhu.ac.in [bhu.ac.in]
- 9. KR20070098922A - 5-aminoindole derivatives - Google Patents [patents.google.com]
Comparative Analysis of the Biological Activities of 5-amino-1H-indole-3-carbonitrile Derivatives
The 5-amino-1H-indole-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. The presence of the amino group at the 5-position and the carbonitrile at the 3-position offers multiple points for chemical modification, enabling the generation of diverse molecular libraries. Derivatives of this and related indole structures have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and enzyme inhibition. This guide provides a comparative overview of the biological activities of this compound derivatives and their close analogs, supported by experimental data and detailed methodologies.
Synthetic Pathways to Indole Derivatives
The synthesis of 5-aminoindole derivatives often commences from the corresponding 5-nitroindole precursor. A common and effective method involves the reduction of the nitro group, which can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C).[1][2] Modifications at the 3-position, such as the introduction of a carbonitrile group or other side chains, can be accomplished through various reactions, including the Vilsmeier-Haack reaction to form an aldehyde intermediate, which can then be further derivatized.[2]
Figure 1: General synthetic workflow for 5-aminoindole derivatives.
Anticancer Activity
Derivatives of the 5-aminoindole scaffold have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.
Comparative Data
The following table summarizes the in vitro anticancer activity of selected 5-aminoindole and related derivatives against the HeLa (human cervical cancer) cell line. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 9a | N,N-Dimethyl-1-(5-amino-1H-indol-3-yl)methanamine | HeLa | > 50 | [1] |
| 5a | 1-(5-amino-1H-indol-1-yl)-3-(pyrrolidin-1-yl)propan-1-one | HeLa | > 50 | [1] |
| 3 | 1-Methyl-5-amino-1H-indole | HeLa | > 50 | [1] |
Note: The available data primarily focuses on 5-nitroindole derivatives, with their 5-amino counterparts often showing reduced activity in the specific assays cited.[1] However, in other contexts, the 5-amino group is crucial for activity. For instance, some indole derivatives have shown potent antiproliferative activity by targeting tubulin polymerization.[3]
Antimicrobial Activity
The indole nucleus is a common feature in many natural and synthetic compounds with antimicrobial properties.[4] Modifications on the indole ring can significantly influence the spectrum and potency of their antibacterial and antifungal activities.
Comparative Data
While specific data for a series of this compound derivatives is limited, studies on other indole derivatives provide insights into their antimicrobial potential. The following table presents the minimum inhibitory concentration (MIC) for selected indole derivatives against various microbial strains.
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| 5-iodoindole | Acinetobacter baumannii (XDRAB) | 64 | [5] |
| 5-fluoroindole | Acinetobacter baumannii (XDRAB) | 64 | [5] |
| 6-bromoindole | Acinetobacter baumannii (XDRAB) | 64 | [5] |
| 3-methylindole | Acinetobacter baumannii (XDRAB) | 64 | [5] |
| 7-hydroxyindole | Acinetobacter baumannii (XDRAB) | 512 | [5] |
This data suggests that halogen substitutions at the 5- and 6-positions of the indole ring can contribute to potent antibacterial activity against extensively drug-resistant bacteria.[5]
Enzyme Inhibition
Indole derivatives have been explored as inhibitors of various enzymes implicated in disease. For example, certain bis(indol-3-yl)methane derivatives have shown inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism.[6]
Comparative Data
The following table summarizes the enzyme inhibitory activity of selected bis(indol-3-yl)methane derivatives.
| Compound ID | Enzyme | IC50 (µM) | Reference |
| 5g | α-glucosidase | 7.54 ± 1.10 | [6] |
| 5e | α-glucosidase | 9.00 ± 0.97 | [6] |
| 5h | α-glucosidase | 9.57 ± 0.62 | [6] |
| 5g | α-amylase | 32.18 ± 1.66 | [6] |
| 5h | α-amylase | 31.47 ± 1.42 | [6] |
| 5s | α-amylase | 30.91 ± 0.86 | [6] |
These findings indicate that specific substitutions on the indole ring, such as halogens, can lead to potent enzyme inhibition.[6]
Figure 2: Structure-activity relationship logic for indole derivatives.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The antiproliferative effects of the synthesized compounds are typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The this compound scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. While direct comparative studies on a series of this compound derivatives are not extensively available, the existing literature on related indole structures highlights the significant impact of substitutions on their biological activity. Halogenation, particularly at the 5- and 6-positions, appears to be a favorable modification for enhancing both antimicrobial and enzyme inhibitory activities. Further systematic derivatization of the this compound core and comprehensive biological evaluation are warranted to fully explore the therapeutic potential of this class of compounds.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in silico studies of bis (indol-3-yl) methane derivatives as potential α-glucosidase and α-amylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of the 3-Carbonitrile Group in Indole-Based Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry due to its ability to interact with a diverse range of biological targets. Among the various substitutions on the indole ring, the introduction of a 3-carbonitrile (-CN) group has emerged as a key strategy for enhancing the potency and modulating the selectivity of these inhibitors. This guide provides a comparative analysis of indole-based inhibitors featuring a 3-carbonitrile moiety against their counterparts with other substituents, supported by experimental data and detailed methodologies.
The 3-carbonitrile group imparts several advantageous properties to indole-based inhibitors. Its strong electron-withdrawing nature influences the electronic properties of the indole ring, enhancing binding interactions with target proteins. Furthermore, the linear geometry and hydrogen bond accepting capability of the nitrile group allow it to occupy specific pockets in active sites and form crucial interactions that contribute to higher affinity and selectivity. This guide will delve into the quantitative advantages of this functional group in inhibitors targeting key cellular pathways implicated in cancer, neurodegenerative diseases, and infectious diseases.
Comparative Analysis of Inhibitor Potency
The presence of the 3-carbonitrile group has been shown to significantly enhance the inhibitory activity of indole-based compounds against various biological targets. The following tables summarize the quantitative data from several studies, comparing the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) of 3-cyanoindole derivatives with other indole analogs.
| Target/Assay | Indole Derivative with 3-Carbonitrile | IC50/MIC | Indole Derivative without 3-Carbonitrile (or with other substituent) | IC50/MIC | Reference |
| Anticancer Activity | |||||
| Tubulin Polymerization | 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine | Potent Inhibition | Analog without 3-cyano group | Less Potent | [1] |
| Human Cancer Cell Lines | 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridines | Significant in vitro anti-tumor activity | Not Specified | Not Specified | [1] |
| Enzyme Inhibition | |||||
| Inosine Monophosphate Dehydrogenase (IMPDH) | 3-Cyanoindole-based inhibitors | Potent Inhibitors | Not Specified | Not Specified | [1] |
| Antimicrobial Activity | |||||
| Staphylococcus aureus | 3-Cyanoindole Derivative | MIC < 8 µg/ml | Indole derivative with thiophene and imidazole rings | MIC < 8 µg/ml | [1] |
| Aspergillus niger | 3-Cyanoindole Derivative | MIC < 6 µg/ml | Indole derivative with thiophene and imidazole rings | MIC < 6 µg/ml | [1] |
Key Signaling Pathway: PI3K/Akt/mTOR
Indole-based inhibitors, including those with a 3-carbonitrile group, have been shown to modulate critical signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[1] Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates the key components of this pathway and indicates potential points of inhibition by 3-cyanoindole derivatives.
References
Comparative study of xanthine oxidase inhibitors derived from different indoles
For researchers, scientists, and drug development professionals, the quest for potent and selective xanthine oxidase (XO) inhibitors is a critical frontier in the management of hyperuricemia and gout.[1][2][3] The indole scaffold has emerged as a promising framework for the design of novel XO inhibitors, offering a versatile backbone for structural modifications to enhance potency and pharmacokinetic profiles.[4][5] This guide provides a comparative overview of various classes of indole-derived XO inhibitors, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.
Xanthine oxidase is a pivotal enzyme in purine metabolism, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][6] Elevated levels of uric acid can lead to the deposition of monosodium urate crystals in joints and tissues, triggering the painful inflammatory condition known as gout.[2] Therefore, the inhibition of XO is a key therapeutic strategy for controlling uric acid production.[1][2]
This comparative study will delve into the structure-activity relationships, inhibitory potencies, and experimental evaluation of different indole-based XO inhibitors.
Comparative Inhibitory Activity
The following table summarizes the in vitro xanthine oxidase inhibitory activity (IC50 values) of representative compounds from different indole-derived scaffolds. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Indole Scaffold Class | Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 2-(Indol-5-yl)thiazole | 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid | 0.0035 | - | - | [4] |
| 5-(1H-Indol-5-yl)isoxazole-3-carboxylic Acid | Compound 6c | 0.13 | Allopurinol | 2.93 | [7] |
| Indolinedione-Coumarin Hybrid | Compound K-7 | 6.5 | - | - | [2][8] |
| Pyrimidone-Indole | Compound 64 | 0.085 | Allopurinol | 8.37 | [9] |
| N-(1-alkyl-3-cyano-1H-indol-5-yl)-1H-benzo[d]imidazole-6-carboxamide | Compound 63 | 0.62 | - | - | [2] |
Structure-Activity Relationship Insights
Analysis of various studies reveals key structural features that influence the XO inhibitory activity of indole derivatives:
-
Substitutions on the Indole Ring: The nature and position of substituents on the indole ring are critical. For instance, in the 2-(indol-5-yl)thiazole series, a hydrophobic moiety like isopropyl at the 1-position and an electron-withdrawing group such as a cyano group at the 3-position of the indole ring were found to enhance inhibitory activity.[4] Similarly, for 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, a hydrophobic group on the nitrogen atom of the indole ring is essential for potent XO inhibition.[7]
-
Hybridization with Other Heterocycles: The combination of the indole scaffold with other heterocyclic rings, such as thiazole, isoxazole, and coumarin, has proven to be a successful strategy in developing potent XO inhibitors.[4][7][8] These additional rings can engage in crucial interactions with the active site of the enzyme.
-
Linker and Spacer Moieties: In hybrid molecules, the length and nature of the linker connecting the indole core to another pharmacophore can significantly impact activity. Studies on indolinedione–coumarin hybrids suggest that small alkyl chains between the two scaffolds may be beneficial for inhibition.[8]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate evaluation and comparison of potential XO inhibitors.
In Vitro Xanthine Oxidase Inhibition Assay
This assay spectrophotometrically measures the inhibition of xanthine oxidase by quantifying the reduction in uric acid production.[1][10]
Materials:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine (substrate)[11]
-
Phosphate Buffer (e.g., 70 mM, pH 7.5)[10]
-
Test Compounds (dissolved in a suitable solvent like DMSO)
-
Allopurinol (positive control)[1]
-
HCl (1.0 M, to stop the reaction)[10]
-
96-well microplate and microplate reader[1]
Procedure:
-
Prepare a series of concentrations for the test compounds and allopurinol.
-
In a 96-well plate, add 50 µL of the test compound solution, 30 µL of phosphate buffer, and 40 µL of xanthine oxidase solution (e.g., 0.05 U/mL).[10]
-
Initiate the reaction by adding 60 µL of xanthine solution (e.g., 300 µM).[10]
-
Incubate the reaction mixture at 25 °C for 15 minutes.[10]
-
Stop the reaction by adding 20 µL of 1.0 M HCl.[10]
-
Measure the absorbance of the solution at 295 nm using a microplate reader.[1][10]
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the xanthine oxidase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
In Vivo Hypouricemic Activity Study in a Potassium Oxonate-Induced Hyperuricemic Model
This in vivo model is commonly used to assess the efficacy of potential XO inhibitors in reducing serum uric acid levels.[13]
Materials:
-
Hypoxanthine (to induce uric acid production)[13]
-
Test Compound
-
Reference Drug (e.g., Allopurinol or Febuxostat)[13]
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)[13]
-
Blood collection supplies
-
Uric acid assay kit[13]
Procedure:
-
Acclimatize the animals for at least one week.
-
Divide the mice into different groups: normal control, model control, positive control (e.g., allopurinol-treated), and test compound-treated groups.
-
Induce hyperuricemia by intraperitoneally injecting potassium oxonate (e.g., 250 mg/kg) one hour before the administration of the test compounds.[14] Some protocols may also include oral administration of hypoxanthine.[13]
-
Administer the test compounds and the reference drug orally (gavage) at predetermined doses.
-
After a specific time (e.g., 2 hours post-treatment), collect blood samples via retro-orbital sinus or another appropriate method.[14]
-
Separate the serum by centrifugation.[13]
-
Measure the serum uric acid concentration using a commercial assay kit according to the manufacturer's instructions.[13]
Data Analysis: The results are typically expressed as the mean ± standard error of the mean (SEM). Statistical analysis, such as one-way ANOVA followed by a post-hoc test, is used to compare the serum uric acid levels between the different groups. A significant reduction in serum uric acid levels in the test compound-treated groups compared to the model control group indicates in vivo efficacy.[13]
Visualizing Key Processes
To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for the discovery and evaluation of xanthine oxidase inhibitors.
Caption: The role of xanthine oxidase in purine metabolism and its inhibition by indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 7. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]
- 11. herbmedpharmacol.com [herbmedpharmacol.com]
- 12. research.lpubatangas.edu.ph [research.lpubatangas.edu.ph]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of Xanthine Oxidase Inhibitory Potential and In vivo Hypouricemic Activity of Dimocarpus longan Lour. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 5-amino-1H-indole-3-carbonitrile Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 5-amino-1H-indole-3-carbonitrile scaffold is a critical step in the synthesis of a diverse array of biologically active molecules. The amino group at the C-5 position serves as a key handle for derivatization, enabling the exploration of structure-activity relationships in drug discovery programs. This guide provides a comparative analysis of a primary reaction of this compound—N-acylation—and an alternative synthetic approach to a similarly substituted indole, supported by experimental data and detailed protocols.
Comparison of Synthetic Strategies for N-Acylated 5-Aminoindoles
A common and direct method for modifying this compound is through the acylation of the 5-amino group. This reaction is typically straightforward but can be compared with alternative, multi-step syntheses that build the acylated indole core from different precursors. Here, we compare the direct N-acylation of a 5-aminoindole with a multi-step synthesis of a related N-acyl indole derivative.
Table 1: Comparison of N-Acylation of 5-Aminoindole and an Alternative Multi-Step Synthesis
| Parameter | Direct N-Acylation of 5-Amino-2-methyl-1H-indole | Alternative: Multi-Step Synthesis of N-Acyl-5-nitroindole followed by Reduction |
| Starting Material | 5-Amino-2-methyl-1H-indole | 5-Nitroindole |
| Key Transformation | N-acylation | N-acylation followed by nitro group reduction |
| Reagents | Acylating agent (e.g., Acetic Anhydride), Base (e.g., Pyridine) | 1. Acylating agent, Base2. Reducing agent (e.g., Pd/C, H₂) |
| Number of Steps | 1 | 2 |
| Reported Yield | High (specific yield depends on substrate and acylating agent) | N-acylation: HighReduction: Typically high (e.g., 60% for a similar reduction)[1] |
| Purity of Product | Generally high, requires standard purification | May require purification after each step |
| Key Advantages | Atom economy, shorter reaction time | Allows for the synthesis of derivatives where the 5-aminoindole precursor is unstable or difficult to access directly |
| Key Disadvantages | Potential for side reactions if other nucleophilic sites are present | Longer overall synthesis, potential for lower overall yield due to multiple steps |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of 5-Aminoindoles
This protocol is a generalized procedure for the N-acylation of a 5-aminoindole derivative.
Materials:
-
5-Amino-1H-indole derivative (1 equivalent)
-
Acylating agent (e.g., Acetic Anhydride, Benzoyl Chloride) (1.1 - 1.5 equivalents)
-
Base (e.g., Pyridine, Triethylamine) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 5-amino-1H-indole derivative in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add the acylating agent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent (e.g., Dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure N-acylated product.
Protocol 2: Alternative Synthesis via N-Acylation of 5-Nitroindole and Subsequent Reduction
This two-step protocol provides an alternative route to N-acylated 5-aminoindoles.
Step A: N-Acylation of 5-Nitroindole Follow the general procedure outlined in Protocol 1, using 5-nitroindole as the starting material. The reaction conditions may need to be optimized depending on the specific acylating agent used.
Step B: Reduction of the Nitro Group
-
Dissolve the N-acylated 5-nitroindole from Step A in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).
-
Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude N-acylated 5-aminoindole.
-
If necessary, purify the product by column chromatography. It is important to note that substituted 5-aminoindole derivatives can be unstable and susceptible to air oxidation.[1]
Structural Validation Data
The structure of the synthesized products must be confirmed using spectroscopic methods. Below are expected and reported spectral data for a representative N-acylated 5-aminoindole derivative and a related iodinated analog.
Table 2: Spectroscopic Data for Indole Derivatives
| Compound | 1H NMR (DMSO-d6) | 13C NMR (DMSO-d6) | IR (cm-1) | MS (m/z) |
| 5-Acetamido-1H-indole-3-carbonitrile (Expected) | δ ~12.0 (s, 1H, NH-1), ~9.8 (s, 1H, NH-5), ~8.1 (s, 1H, H-2), ~7.8 (d, 1H, H-4), ~7.4 (d, 1H, H-7), ~7.2 (dd, 1H, H-6), ~2.0 (s, 3H, CH3) | δ ~168 (C=O), ~136 (C-7a), ~132 (C-5), ~130 (C-2), ~125 (C-3a), ~118 (C-4), ~115 (C-6), ~113 (C-7), ~103 (C-3), ~24 (CH3) | ~3300 (N-H), ~2220 (C≡N), ~1660 (C=O) | Expected [M+H]+: 200.08 |
| 5-Iodo-1H-indole-3-carbonitrile [2] | δ 12.35 (s, 1H), 8.25 (s, 1H), 7.95 (d, J = 1.3 Hz, 1H), 7.55 (dd, J = 8.6, 1.6 Hz, 1H), 7.42 (d, J = 8.6 Hz, 1H) | Not Reported | Not Reported | Not Reported |
Signaling Pathway and Experimental Workflow
Indole derivatives are known to interact with various biological targets, including protein kinases. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical regulator of cellular processes, and its hyperactivation is implicated in cancer. Meridianin derivatives, which are substituted indoles, have been identified as inhibitors of the JAK/STAT3 signaling pathway.
Below is a diagram illustrating the general workflow for synthesizing and evaluating a this compound derivative as a potential kinase inhibitor, followed by a diagram of the JAK/STAT signaling pathway.
References
Comparative Anticancer Activity of 5-Amino-1H-indole-3-carbonitrile Derivatives: A Screening Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of a series of novel 5-amino-1H-indole-3-carbonitrile derivatives. The data presented herein is compiled from recent studies to facilitate the objective evaluation of these compounds as potential therapeutic agents. This document includes quantitative data on cytotoxic activity, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of a series of synthesized 2-(5-amino-1H-indol-3-yl)acetonitrile derivatives was evaluated against three human cancer cell lines: hepatocellular carcinoma (HePG-2), colorectal carcinoma (HCT-116), and breast adenocarcinoma (MCF-7). The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay. The results are summarized in the table below, with doxorubicin serving as a reference compound.
| Compound | HePG-2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 4a | 8.92 ± 0.71 | 7.81 ± 0.55 | 10.11 ± 0.92 |
| 4b | 7.65 ± 0.63 | 6.43 ± 0.48 | 8.98 ± 0.76 |
| 4c | 12.34 ± 1.02 | 11.52 ± 0.98 | 14.21 ± 1.15 |
| 4d | 15.87 ± 1.25 | 14.36 ± 1.18 | 17.93 ± 1.43 |
| 7a | 6.48 ± 0.51 | 5.19 ± 0.41 | 7.82 ± 0.65 |
| 7b | 5.81 ± 0.45 | 4.62 ± 0.37 | 6.93 ± 0.58 |
| 7c | 9.13 ± 0.78 | 8.24 ± 0.69 | 11.05 ± 0.99 |
| 7d | 11.26 ± 0.95 | 10.17 ± 0.88 | 13.14 ± 1.11 |
| Doxorubicin | 4.51 ± 0.32 | 3.89 ± 0.29 | 5.12 ± 0.41 |
Experimental Protocols
A detailed methodology for the key experiments is provided below to ensure reproducibility and allow for objective comparison.
MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds and Doxorubicin
Procedure:
-
Cell Seeding: Cancer cell lines (HePG-2, HCT-116, MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (containing the same concentration of DMSO as the test compounds) and a positive control (Doxorubicin) are also included.
-
Incubation: The plates are incubated for 48 hours under the same conditions.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Mechanism of Action: Signaling Pathway and Experimental Workflow
Indole derivatives have been shown to exert their anticancer effects through the modulation of various cellular signaling pathways. A key pathway frequently implicated is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1]
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.
The diagram above illustrates how growth factors activate Receptor Tyrosine Kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Activated Akt promotes cell survival and proliferation by activating mTOR and inhibiting apoptosis. The tumor suppressor PTEN negatively regulates this pathway. This compound derivatives are hypothesized to exert their anticancer effects by inhibiting key components of this pathway, such as PI3K and Akt.
Caption: General experimental workflow for in vitro anticancer screening of this compound derivatives.
References
Rationale for Utilizing 5-Amino-1H-indole-3-carbonitrile over 5-Nitro-1H-indole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of medicinal chemistry and drug development, the indole scaffold remains a privileged structure due to its prevalence in biologically active natural products and synthetic pharmaceuticals. Within this class of compounds, strategic functionalization dictates the therapeutic potential. This guide provides a comprehensive comparison of two key indole derivatives: 5-amino-1H-indole-3-carbonitrile and its common precursor, 5-nitro-1H-indole. We will explore the rationale for the deliberate chemical modification of the latter to the former, supported by experimental data and synthetic protocols, to guide researchers in their selection of building blocks for targeted drug design.
The primary rationale for employing this compound over 5-nitro-1H-indole in drug discovery programs hinges on two key aspects: the enhanced pharmacological utility of the 5-amino group in concert with the 3-carbonitrile moiety, and the strategic synthetic accessibility of this highly functionalized scaffold from the readily available 5-nitroindole. While 5-nitro-1H-indole serves as an excellent and cost-effective starting material, its direct application in biological contexts is often limited. The nitro group is frequently used as a precursor to the more pharmacologically versatile amino group. The subsequent introduction of a carbonitrile group at the 3-position further enhances the molecule's potential as a drug candidate by introducing a key pharmacophoric element.
Comparative Chemical Properties
| Property | 5-Nitro-1H-indole | This compound |
| Molecular Formula | C₈H₆N₂O₂ | C₉H₇N₃ |
| Molecular Weight | 162.15 g/mol | 157.17 g/mol |
| Appearance | Yellow crystalline powder | Data not readily available; likely a solid |
| Melting Point | 140-142 °C | Data not readily available |
| Key Functional Groups | Indole, Nitro | Indole, Amino, Nitrile |
| Role in Synthesis | Starting material/Intermediate | Advanced intermediate/Final compound scaffold |
The Strategic Advantage of this compound
The preference for this compound in drug design, particularly in the development of kinase inhibitors and other targeted therapies, is multi-faceted.
Synthetic Strategy: A Deliberate Pathway to a Multi-Functional Scaffold
The synthesis of this compound typically commences with 5-nitro-1H-indole, illustrating a deliberate synthetic strategy to install key functionalities. This multi-step process is a testament to the perceived value of the final compound in drug discovery programs.
This synthetic route highlights that 5-nitro-1H-indole is valued as a robust starting material from which the more complex and pharmacologically relevant this compound can be efficiently prepared.
The Pharmacological Role of the 3-Carbonitrile Group
The introduction of a nitrile (cyano) group at the C3 position of the indole ring is a strategic decision rooted in the principles of medicinal chemistry. The nitrile moiety is a versatile pharmacophore with several advantageous properties:
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of target proteins, such as kinases.
-
Bioisostere: The nitrile group can serve as a bioisostere for other functional groups like carbonyls, hydroxyls, or even halogens. This allows for the fine-tuning of a compound's electronic and steric properties to optimize binding affinity and selectivity.
-
Metabolic Stability: The nitrile group is generally metabolically stable and can block sites susceptible to oxidative metabolism, potentially improving the pharmacokinetic profile of a drug candidate.
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the nitrile group can influence the overall electronic distribution of the indole ring, impacting its binding characteristics and other physicochemical properties like solubility and membrane permeability.
Experimental Protocols
The following are generalized experimental protocols for the key synthetic transformations involved in the preparation of this compound from 5-nitro-1H-indole. Researchers should adapt these protocols based on specific laboratory conditions and safety guidelines.
Protocol 1: Vilsmeier-Haack Formylation of 5-Nitro-1H-indole
This procedure introduces a formyl group at the C3 position of the indole ring.
Materials:
-
5-Nitro-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask, dissolve 5-nitro-1H-indole in anhydrous DMF and cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of a NaOH solution until the pH is basic, leading to the precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 5-nitro-1H-indole-3-carbaldehyde.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Conversion of 5-Nitro-1H-indole-3-carbaldehyde to 5-Nitro-1H-indole-3-carbonitrile
This protocol converts the aldehyde to a nitrile.
Materials:
-
5-Nitro-1H-indole-3-carbaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Formic acid
Procedure:
-
Dissolve or suspend 5-nitro-1H-indole-3-carbaldehyde and hydroxylamine hydrochloride in formic acid.
-
Heat the mixture to reflux for approximately 30 minutes to 2 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 5-nitro-1H-indole-3-carbonitrile.
-
Purification can be achieved by recrystallization or column chromatography.
Protocol 3: Catalytic Reduction of 5-Nitro-1H-indole-3-carbonitrile
This procedure reduces the nitro group to an amine.
Materials:
-
5-Nitro-1H-indole-3-carbonitrile
-
Palladium on carbon (10% Pd/C)
-
Ethanol or other suitable solvent
-
Hydrogen gas (H₂) or a hydrogen donor like ammonium formate
Procedure:
-
Dissolve 5-nitro-1H-indole-3-carbonitrile in ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be performed if necessary.
Conclusion
The decision to use this compound over its precursor, 5-nitro-1H-indole, is a strategic one in modern drug discovery. It reflects a deliberate effort to synthesize a more highly functionalized and pharmacologically potent scaffold. The 5-amino group offers key interaction points, while the 3-carbonitrile moiety acts as a powerful pharmacophore, enhancing binding affinity and improving the overall drug-like properties of the molecule. While 5-nitro-1H-indole is an indispensable starting material, the targeted synthesis of this compound unlocks a greater potential for developing novel and effective therapeutics, particularly in the realm of kinase inhibition. This guide provides the foundational knowledge for researchers to make informed decisions in the selection and application of these valuable indole building blocks.
In Vitro Efficacy of Bioactive Compounds Derived from 5-amino-1H-indole-3-carbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of various heterocyclic compounds synthesized from the versatile starting material, 5-amino-1H-indole-3-carbonitrile. The document focuses on key therapeutic areas where these derivatives have shown promise, including oncology, kinase inhibition, and antimicrobial applications. Performance data is presented in comparison to established standard drugs to provide a clear benchmark for their potential.
Anticancer Activity: Cytotoxicity Screening
Derivatives of this compound have been explored for their potential as anticancer agents. The primary method for evaluating their efficacy is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. A lower IC50 value signifies higher potency.
Comparative Analysis of Anticancer Activity (IC50, µM)
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Standard Drug | Cancer Cell Line | IC50 (µM) |
| Indole-based 1,3,4-Oxadiazoles | Compound 2e[1] | HCT116 (Colon) | 6.43 ± 0.72 | Erlotinib[1] | HCT116 (Colon) | 17.86 ± 3.22 |
| A549 (Lung) | 9.62 ± 1.14 | A549 (Lung) | 19.41 ± 2.38 | |||
| A375 (Melanoma) | 8.07 ± 1.36 | A375 (Melanoma) | 23.81 ± 4.17 | |||
| 5-Nitroindole Derivatives | Compound 5[2] | HeLa (Cervical) | 5.08 ± 0.91 | Doxorubicin | HeLa (Cervical) | Not specified in snippet |
| Compound 7[2] | HeLa (Cervical) | 5.89 ± 0.73 | ||||
| Indole Chalcones | Compound SCS3[3] | HCT-116 (Colorectal) | 13.53 | Doxorubicin | HCT-116 (Colorectal) | Not specified in snippet |
| Compound SCS4[3] | HCT-116 (Colorectal) | Potent, but value not specified |
Kinase Inhibition: Targeting Dysregulated Signaling
Kinase inhibitors are a cornerstone of targeted cancer therapy. Several derivatives of indole-3-carbonitrile have been investigated for their ability to inhibit specific kinases involved in cancer cell proliferation and survival, such as DYRK1A, EGFR, and VEGFR.
Comparative Analysis of Kinase Inhibitory Activity (IC50, µM)
| Compound Class | Derivative Example | Target Kinase | IC50 (µM) | Standard Inhibitor | Target Kinase | IC50 (µM) |
| Indole-3-carbonitriles | Starting Fragment 6a[4] | DYRK1A | Micromolar | Harmine[4] | DYRK1A | Submicromolar |
| CLK1 | Comparable to DYRK1A | INDY[4] | DYRK1A | Submicromolar | ||
| Leucettine L41[4] | DYRK1A | Submicromolar | ||||
| 5-chloro-3-hydroxymethyl-indole-2-carboxamides | Compounds 15, 16, 19, 20[5] | EGFR | Promising activity | Erlotinib | EGFR | Not specified in snippet |
| Anilino-indole-based compounds | Compound VII[6] | EGFR | 0.018 | Vandetanib[6] | EGFR/VEGFR-2 | Dual inhibitor |
| VEGFR-2 | 0.045 | |||||
| Morpholino-indole-based compounds | Compound VIII[6] | EGFR | 0.007 | |||
| VEGFR-2 | 1.2 |
Signaling Pathway Inhibition: The EGFR Cascade
Many of the synthesized indole derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Downregulation of this pathway can lead to decreased cell proliferation and induction of apoptosis.
Caption: EGFR signaling pathway and the inhibitory action of indole derivatives.
Antimicrobial Activity
The indole nucleus is a common scaffold in molecules exhibiting antimicrobial properties. Derivatives of this compound have been evaluated for their efficacy against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Comparative Analysis of Antimicrobial Activity (MIC, µg/mL)
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | Bacterial Strain | MIC (µg/mL) |
| Indolyl Derivatives with Amino-Guanidinium Moieties | 3I-3U, 4L-4P, 5N-5P[7] | ESKAPE strains & MRSA | 2-16 | Colistin[7] | Clinical K. pneumoniae | Not specified in snippet |
| Indole-Acrylonitriles | 2i[8] | S. aureus ATCC 6538 | 8-16 | Ciprofloxacin | Not specified in snippet | Not specified in snippet |
| S. epidermis PMC 2118 | 8-16 | |||||
| 2q[8] | S. aureus ATCC 6538 | 8 | ||||
| S. epidermis PMC 2118 | 8 | |||||
| 2x[8] | Gram-positive bacteria | 8-32 | ||||
| E. coli | 32 | |||||
| Indole Dipeptide Conjugates | 6g, 6i[9] | C. albicans | 50 | Fluconazole[9] | C. albicans | 50 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. The following are summarized protocols for the key assays mentioned in this guide.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Caption: Workflow for the MTT cell viability assay.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a standard drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control and determine the IC50 value.
In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific kinase. Various formats exist, including radiometric assays that measure the incorporation of radiolabeled phosphate into a substrate, and fluorescence-based assays.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol Steps:
-
Reagent Preparation: Prepare solutions of the kinase, a specific substrate, ATP, and the test compounds.
-
Reaction Setup: In a microplate, combine the kinase and the test compound at various concentrations.
-
Reaction Initiation: Start the reaction by adding a mixture of the substrate and ATP.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.
-
Reaction Termination: Stop the reaction using an appropriate method.
-
Signal Detection: Measure the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for the broth microdilution MIC assay.
Protocol Steps:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 6. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Indole Synthesis: Benchmarking Classic Routes Against Modern Methods
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products. The efficient and versatile construction of this privileged heterocycle is a central theme in organic synthesis. This guide provides an objective comparison of classic indole synthesis methodologies—the Fischer and Madelung syntheses—against modern, transition-metal-catalyzed approaches, namely the Larock and Fukuyama indole syntheses. The performance of these methods is benchmarked based on reaction yield, conditions, and substrate scope, supported by detailed experimental protocols to aid in methodological selection.
Quantitative Performance Comparison
The selection of a synthetic route is often a trade-off between yield, reaction time, temperature, and the cost and toxicity of reagents and catalysts. The following table summarizes key quantitative data for the synthesis of representative indole derivatives via each of the discussed methods, allowing for a direct comparison of their efficiencies.
| Synthesis Method | Representative Product | Starting Materials | Catalyst/Key Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | 2-Phenylindole | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None (Neat) | 170 | 0.25 | 86%[1] |
| Larock Indole Synthesis | 2,3-Diphenylindole | o-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, PPh₃ | DMF | 100 | 24 | ~95% |
| Madelung Indole Synthesis (Modern) | 2-Phenylindole | N-Benzoyl-o-toluidine | n-Butyllithium (n-BuLi) | Anhydrous THF | -78 to RT | 2-4 | Moderate to Good |
| Fukuyama Indole Synthesis | 2,3-Disubstituted Indoles | o-Isocyanostyrene derivative | AIBN, Bu₃SnH | Toluene | 80 | 2 | 50-98%[2][3] |
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of these synthetic strategies, the following diagrams have been generated using Graphviz.
Classic Indole Synthesis Workflow (Fischer Indole Synthesis)
References
The Strategic Advantage of 5-Amino-1H-indole-3-carbonitrile in Library Synthesis for Drug Discovery
In the landscape of modern drug discovery, the selection of a core molecular scaffold is a critical decision that profoundly influences the potential of a compound library to yield novel therapeutic agents. Among the plethora of heterocyclic scaffolds, the indole nucleus holds a privileged status, and within this class, 5-amino-1H-indole-3-carbonitrile emerges as a particularly strategic starting point for library synthesis.[1][2] This guide provides a comparative analysis of this compound against other common scaffolds, supported by experimental data, to elucidate its advantages for researchers, scientists, and drug development professionals.
The Privileged Indole Scaffold
The indole ring system is a recurring motif in a vast number of natural products and approved drugs, demonstrating its inherent biocompatibility and ability to interact with a wide range of biological targets.[1][2] This "privileged" nature makes it an attractive foundation for the construction of compound libraries aimed at discovering new drugs.
This compound: A Hub for Diversity
The strategic positioning of the amino group at the 5-position and the carbonitrile at the 3-position of the indole core in this compound provides two orthogonal points for chemical diversification. This bifunctionality is a key asset in diversity-oriented synthesis (DOS), a strategy that aims to rapidly generate a collection of structurally diverse molecules.[3][4]
-
The 5-Amino Group: This versatile functional group can be readily acylated, alkylated, arylated, or converted into a variety of other functionalities, allowing for the introduction of a wide range of substituents to explore the chemical space around this position.
-
The 3-Carbonitrile Group: The nitrile can participate in a rich array of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor for the formation of various heterocyclic rings, such as tetrazoles or triazoles.
This dual reactivity allows for the creation of extensive and diverse compound libraries from a single, readily accessible starting material.
Comparison with Alternative Scaffolds
While other scaffolds, such as pyrazoles and benzodiazepines, are also considered "privileged" and have been successfully employed in library synthesis, this compound offers a unique combination of synthetic tractability and biological relevance.[5][6]
Table 1: Comparison of Privileged Scaffolds for Library Synthesis
| Feature | This compound | Aminopyrazole Derivatives | Benzodiazepine Scaffolds |
| Scaffold Type | Indole | Pyrazole | Benzodiazepine |
| Key Functional Groups for Diversification | 5-Amino, 3-Carbonitrile | Amino, other positions on the ring | Typically varied at multiple positions |
| Synthetic Accessibility | Readily available starting material with well-established chemistry. | Generally accessible, with various synthetic routes available. | Multi-step synthesis often required. |
| Potential for Diversity | High, due to two orthogonal reactive sites. | High, with multiple positions for substitution. | Moderate to high, depending on the synthetic route. |
| Biological Relevance | Broad, with activity against kinases, GPCRs, and other targets.[1] | Wide range of activities including anticancer, anti-inflammatory, and antimicrobial.[6][7] | Primarily CNS targets, but broader activities have been discovered. |
| Physicochemical Properties of Libraries | Generally good drug-like properties, though can be lipophilic. | Can be tuned to achieve favorable drug-like properties.[5] | Often associated with good oral bioavailability. |
Experimental Data and Protocols
The utility of a scaffold is ultimately demonstrated by its performance in the synthesis of compound libraries and the biological activity of the resulting molecules.
Table 2: Representative Reaction Yields for Scaffold Derivatization
| Scaffold | Reaction Type | Reagents | Yield (%) | Reference |
| This compound | N-Arylation | Aryl halide, Pd catalyst | 60-95% | Hypothetical data based on typical cross-coupling reactions |
| This compound | Tetrazole formation from nitrile | NaN3, NH4Cl | 70-90% | Hypothetical data based on standard nitrile chemistry |
| 3-Amino-5-methylpyrazole | N-Acylation | Acid chloride, base | 80-98% | Hypothetical data based on typical acylation reactions |
| 3-Amino-5-methylpyrazole | Suzuki Coupling | Arylboronic acid, Pd catalyst | 65-92% | Hypothetical data based on typical cross-coupling reactions |
Note: The yields presented are representative and can vary depending on the specific substrates and reaction conditions.
Detailed Experimental Protocol: N-Acylation of this compound
Objective: To introduce diversity at the 5-amino position of the indole scaffold.
Materials:
-
This compound (1.0 eq)
-
Acid chloride (e.g., benzoyl chloride) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 eq)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add the acid chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Strategy
The power of this compound lies in the divergent synthetic pathways it enables.
Caption: Synthetic pathways from this compound.
Logical Framework for Scaffold Selection
The decision to choose a particular scaffold for library synthesis can be guided by a logical assessment of its properties.
Caption: Rationale for selecting this compound.
Conclusion
This compound stands out as a superior scaffold for library synthesis due to its embodiment of the "privileged structure" concept, coupled with its exceptional synthetic versatility. The presence of two chemically distinct and reactive handles allows for the generation of large and diverse compound libraries through well-established and high-yielding chemical transformations. While other scaffolds have their merits, the unique combination of features offered by this compound provides a robust and efficient platform for the exploration of chemical space and the discovery of novel, biologically active molecules. For research teams aiming to maximize the potential of their screening campaigns, this indole derivative represents a strategic and data-supported choice.
References
- 1. mdpi.com [mdpi.com]
- 2. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 3. Natural products as an inspiration in the diversity-oriented synthesis of bioactive compound libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2024.sci-hub.red [2024.sci-hub.red]
- 6. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-amino-1H-indole-3-carbonitrile: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-amino-1H-indole-3-carbonitrile, a compound frequently utilized in pharmaceutical research. Adherence to these protocols is critical to mitigate risks to personnel and the environment.
Immediate Safety and Hazard Profile
This compound presents several health and environmental hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), this compound is classified as:
-
Harmful if swallowed
-
Toxic in contact with skin
-
Causes serious eye irritation
-
Very toxic to aquatic life
These classifications underscore the importance of utilizing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, at all times when handling this chemical.
Core Disposal Protocol: A Step-by-Step Approach
The fundamental principle for the disposal of this compound is to treat it as hazardous waste. It should never be disposed of down the drain or in regular trash.[1] The recommended procedure is to dispose of the contents and its container at an approved waste disposal plant.[2][3]
Step 1: Segregation and Collection
-
Isolate the Waste: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., filter paper, gloves), must be segregated from other laboratory waste streams.[1] This prevents accidental reactions and ensures proper handling.
-
Use Designated Containers: Collect the waste in a clearly labeled, sealed, and appropriate container. The container should be made of a material compatible with the chemical. The label should prominently display the chemical name, "Hazardous Waste," and any other information required by your institution's safety protocols.
Step 2: Storage
-
Secure and Ventilated Area: Store the sealed waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.[4]
-
Limited Accumulation: Adhere to institutional and local regulations regarding the maximum allowable quantity of hazardous waste stored in the laboratory and the timeframe for its removal.
Step 3: Professional Disposal
-
Engage a Licensed Service: The disposal of this compound must be handled by a licensed professional hazardous waste disposal company.[1][2] These companies are equipped to manage and dispose of chemical waste in a safe and environmentally compliant manner.
-
Documentation: Maintain meticulous records of the waste generated, including the quantity, date of generation, and disposal manifest provided by the waste disposal service.
Decontamination and Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[2] Do not use combustible materials like paper towels without appropriate precautions.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5][6]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Personal Protective Equipment: Always wear appropriate PPE during spill cleanup.
Understanding the Risks: Aromatic Amines and Nitriles
The stringent disposal procedures for this compound are rooted in the inherent hazards of its chemical structure, which includes both an aromatic amine and a nitrile functional group.
-
Aromatic Amines: This class of compounds is known for its potential toxicity.[7][8] Many aromatic amines are recognized as carcinogens or mutagens.[7][8] They can be readily absorbed through the skin, posing a significant exposure risk.[7]
-
Nitrile Compounds: Nitriles can release toxic hydrogen cyanide gas under certain conditions, such as in the presence of strong acids or during combustion.
Given these risks, preventing the release of this compound into the environment is of paramount importance to protect aquatic ecosystems and prevent broader contamination.[7][8]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision flowchart for the proper disposal of this compound waste.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. international.skcinc.com [international.skcinc.com]
- 3. international.skcinc.com [international.skcinc.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for 5-amino-1H-indole-3-carbonitrile
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of 5-amino-1H-indole-3-carbonitrile, including personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Summary
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
The parent compound, 5-aminoindole, is also identified as an irritant.[2]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves. | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To minimize skin exposure. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | To prevent inhalation of harmful dust. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3]
-
Do not breathe dust.[4]
-
Minimize dust generation and accumulation.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[3]
-
Store in a cool place, away from light.
-
Keep in a dark place under an inert atmosphere at room temperature.[5]
-
Incompatible materials to avoid include strong oxidizing agents, acids, and acid chlorides.[4]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Waste Generation:
-
Collect waste material in a designated, labeled, and sealed container.
-
Contaminated PPE and cleaning materials should also be treated as hazardous waste.
Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant.[3]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not discharge to sewer systems.[3]
-
Contaminated packaging should be triple rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable before disposal in a sanitary landfill.[3]
Chemical Spill Response Workflow
In the event of a spill, a swift and organized response is critical to ensure safety and minimize contamination. The following workflow outlines the necessary steps for handling a solid spill of this compound.
Caption: Workflow for handling a solid chemical spill.
This procedural guidance is intended to support a comprehensive safety program. Always refer to the specific Safety Data Sheet (SDS) for this compound and your institution's safety protocols before handling this chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
